2-(Cyclohexyloxy)acetonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
2-cyclohexyloxyacetonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-10-8-4-2-1-3-5-8/h8H,1-5,7H2 |
InChI Key |
ISUQSBDLNDIYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OCC#N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of 2-(Cyclohexyloxy)acetonitrile
Executive Summary
2-(Cyclohexyloxy)acetonitrile (Formula:
This guide details the two most authoritative pathways for its synthesis:
-
Classical Williamson Ether Synthesis (NaH/THF): Ideal for small-scale, high-purity laboratory preparation.
-
Phase Transfer Catalysis (PTC): The preferred route for industrial scalability and green chemistry compliance.
Critical Safety Notice: This synthesis involves Chloroacetonitrile , a highly toxic alkylating agent and lachrymator. Strict adherence to safety protocols is non-negotiable.
Retrosynthetic Analysis
To design the synthesis, we apply a disconnection approach at the ether linkage (
Figure 1: Retrosynthetic disconnection showing the convergence of cyclohexanol and chloroacetonitrile.
Pathway 1: Classical Williamson Ether Synthesis (NaH)
This pathway utilizes Sodium Hydride (NaH) to irreversibly deprotonate cyclohexanol, generating a highly nucleophilic alkoxide that displaces chloride from chloroacetonitrile via an
Reaction Mechanism
-
Deprotonation:
-
Substitution (
):
Experimental Protocol (Laboratory Scale)
| Parameter | Specification |
| Scale | 10 mmol (Typical) |
| Solvent | Anhydrous THF (Tetrahydrofuran) |
| Base | Sodium Hydride (60% dispersion in oil), 1.2 eq |
| Temperature | 0°C to Room Temperature (RT) |
| Atmosphere | Nitrogen or Argon (Inert) |
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted"> -
Base Preparation: Add NaH (12 mmol, 480 mg, 60% dispersion) to the flask. Wash twice with anhydrous hexanes to remove mineral oil if high purity is required (decant carefully). Suspend the washed NaH in anhydrous THF (20 mL).
-
Alkoxide Formation: Cool the suspension to 0°C (ice bath). Add Cyclohexanol (10 mmol, 1.05 mL) dropwise via syringe.
-
Observation: Vigorous evolution of
gas. Vent via a needle to an oil bubbler. -
Time: Stir at 0°C for 30 mins, then warm to RT for 30 mins to ensure complete deprotonation.
-
-
Alkylation: Cool back to 0°C. Add Chloroacetonitrile (11 mmol, 0.7 mL) dropwise. This reaction is exothermic.
-
Reaction: Remove ice bath and stir at RT for 4–6 hours. Monitor by TLC (Silica, 20% EtOAc/Hexanes).
-
Quench: Carefully add saturated
solution (5 mL) dropwise to quench unreacted hydride. -
Workup: Dilute with Diethyl Ether (50 mL). Wash organic layer with water (
mL) and brine ( mL). Dry over . -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).
Pathway 2: Phase Transfer Catalysis (PTC)[4][5]
For larger scales or "green" chemistry requirements, Phase Transfer Catalysis is superior. It avoids anhydrous conditions and dangerous NaH, using aqueous NaOH and a quaternary ammonium salt to transport the nucleophile into the organic phase.
Mechanistic Cycle (Starks' Extraction)
The reaction occurs at the interface or within the organic phase via ion-pairing.[2]
Figure 2: The Phase Transfer Catalysis cycle facilitating the reaction between aqueous base and organic reactants.
Experimental Protocol (Scalable)
| Parameter | Specification |
| Solvent System | Toluene (Organic) / 50% NaOH (Aqueous) |
| Catalyst | TBAB (Tetrabutylammonium bromide), 5 mol% |
| Stoichiometry | 1.0 eq Alcohol : 1.5 eq Halide : 2.0 eq NaOH |
| Temperature | 0°C to RT (Control exotherm) |
Step-by-Step Workflow:
-
Mixture Preparation: In a round-bottom flask, dissolve Cyclohexanol (50 mmol) and Chloroacetonitrile (75 mmol) in Toluene (50 mL).
-
Catalyst Addition: Add TBAB (2.5 mmol, 0.8 g).
-
Biphasic Initiation: Vigorously stir the solution. Add 50% w/w NaOH solution (100 mmol, ~8 g) dropwise.
-
Note: Vigorous stirring is critical to maximize interfacial surface area.
-
-
Reaction: Stir at RT for 3–5 hours. The color may darken slightly.
-
Workup: Stop stirring. Allow phases to separate.
-
Extraction: Separate the organic layer.[4] Extract the aqueous layer once with Toluene.
-
Washing: Wash combined organics with 1M HCl (to neutralize trace base) and then Brine.
-
Isolation: Dry over
and concentrate. Distillation is often sufficient for purification due to the clean nature of PTC reactions.
Critical Safety & Toxicology
Chloroacetonitrile (CAS 107-14-2) is the critical hazard in this synthesis.
-
Toxicity: Fatal if inhaled, swallowed, or absorbed through skin. It metabolizes to release cyanide in the body.
-
Lachrymator: Causes severe eye and respiratory irritation.
-
Engineering Controls: All operations must be performed in a functioning fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminates), lab coat, and chemical splash goggles.
-
Waste Disposal: All aqueous waste must be treated as cyanide-contaminated. Treat with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanides before disposal.
Analytical Characterization
Validating the synthesis requires confirming the loss of the alcohol proton and the presence of the nitrile group.
| Technique | Expected Signal | Interpretation |
| FT-IR | ~2250 cm⁻¹ (Weak/Medium) | |
| FT-IR | 1050–1150 cm⁻¹ (Strong) | |
| 1H NMR | ||
| 1H NMR | ||
| 1H NMR | Cyclohexyl ring protons |
References
-
Williamson Ether Synthesis Mechanism
-
Phase Transfer Catalysis (General Protocols)
-
Starks, C. M. (1971).[3] "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199.
-
-
Safety Data for Chloroacetonitrile
-
Related Substrate Synthesis (Cyclohexyloxyethanol)
-
Organic Syntheses, Coll. Vol. 5, p. 303 (1973); Vol. 48, p. 62 (1968). (Demonstrates stability of cyclohexyloxy- moiety).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 6. byjus.com [byjus.com]
- 7. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-(cyclohexyloxy)acetic acid | CAS 71995-54-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Cyclohexylphenylacetonitrile | C14H17N | CID 95302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CAS 1016866-31-1 | 2-[(2-Methylcyclohexyl)oxy]acetonitrile - Synblock [synblock.com]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Spectroscopic data of 2-(Cyclohexyloxy)acetonitrile (NMR, IR, Mass Spec)
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Cyclohexyloxy)acetonitrile
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-(Cyclohexyloxy)acetonitrile, a molecule of interest for researchers in synthetic chemistry and drug development. In the absence of published experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to forecast the compound's spectral characteristics. Each section details the theoretical basis for the predicted data, offers in-depth interpretation, and presents a robust, field-proven experimental protocol for acquiring such data. This guide is designed to serve as a foundational reference for the identification, characterization, and quality control of 2-(Cyclohexyloxy)acetonitrile.
Introduction: The Structure of 2-(Cyclohexyloxy)acetonitrile
2-(Cyclohexyloxy)acetonitrile (C₈H₁₃NO) is a bifunctional organic molecule featuring a cyclohexane ring linked via an ether bond to an acetonitrile moiety.[1] Its molecular structure dictates a unique spectroscopic fingerprint, which is invaluable for its unambiguous identification and the assessment of its purity. Understanding these spectral features is a prerequisite for its application in further research and development.
The structural formula and key atomic numbering for spectroscopic assignment are presented below.
Caption: Structure of 2-(Cyclohexyloxy)acetonitrile with atom numbering for NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each nucleus, allowing for complete structural assignment.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to show distinct signals for the acetonitrile methylene protons and the protons of the cyclohexyl ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrile groups.
| Labeled Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H² (O-CH₂ -CN) | ~ 4.3 | Singlet (s) | - | 2H |
| H³ (-O-CH <) | ~ 3.5 | Multiplet (m) | - | 1H |
| H⁴, H⁸ (axial & eq) | ~ 1.8 - 2.0 | Multiplet (m) | - | 4H |
| H⁵, H⁷ (axial & eq) | ~ 1.5 - 1.7 | Multiplet (m) | - | 4H |
| H⁶ (axial & eq) | ~ 1.2 - 1.4 | Multiplet (m) | - | 2H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
-
H² Protons: The methylene protons adjacent to the ether oxygen and the nitrile group are expected to be the most downfield aliphatic protons (δ ~ 4.3 ppm). Their equivalence results in a singlet, as there are no adjacent protons to cause splitting.
-
H³ Proton: This methine proton, directly attached to the ether oxygen, is significantly deshielded and appears around δ 3.5 ppm. Its complex splitting pattern (multiplet) arises from coupling to the four adjacent H⁴ and H⁸ protons.
-
Cyclohexyl Protons (H⁴-H⁸): The remaining ten protons on the cyclohexane ring will appear as a series of overlapping multiplets in the upfield region (δ 1.2 - 2.0 ppm). The complexity is due to the fixed chair conformation of the ring, leading to distinct chemical shifts for axial and equatorial protons and complex spin-spin coupling.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the eight carbon atoms in the molecule. The symmetry of the cyclohexyl ring results in the equivalence of C⁴/C⁸ and C⁵/C⁷.
| Labeled Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C¹ (-C N) | ~ 117 | The nitrile carbon is characteristically found in this region. |
| C³ (-O-C H<) | ~ 78 | The carbon atom bonded to the electronegative oxygen is significantly deshielded. |
| C² (O-C H₂-CN) | ~ 55 | This methylene carbon is deshielded by both the oxygen and nitrile groups. |
| C⁴, C⁸ | ~ 32 | Alpha-carbons of the cyclohexyl ring, adjacent to the ether-linked carbon. |
| C⁶ | ~ 26 | Gamma-carbon of the cyclohexyl ring, furthest from the substituent. |
| C⁵, C⁷ | ~ 24 | Beta-carbons of the cyclohexyl ring. |
Authoritative Grounding: The prediction of chemical shift ranges is based on established empirical data for similar functional groups and carbon environments. For instance, the nitrile carbon (C≡N) typically resonates in the 110-120 ppm range.
Experimental Protocol for NMR Data Acquisition
This protocol ensures the acquisition of high-quality, reproducible NMR data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 2-(Cyclohexyloxy)acetonitrile for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[2][3][4]
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it must dissolve the sample without contributing interfering signals and provide a deuterium signal for the instrument's lock system.[2][3]
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
Filter the solution through a pipette with a small glass wool plug directly into a clean, 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth using a gauge.
-
Place the sample into the NMR magnet.
-
-
Data Acquisition:
-
Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. Automated shimming routines are standard on modern spectrometers.[4]
-
Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize signal reception and sensitivity.
-
Acquisition Parameters (¹H NMR):
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 512-2048 (due to the lower natural abundance and sensitivity of ¹³C)
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum. For CDCl₃, the residual solvent peak is set to δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR.
-
Integrate the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: General workflow for the spectroscopic analysis of a small molecule.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 2-(Cyclohexyloxy)acetonitrile is expected to be dominated by absorptions from the C-H, C≡N, and C-O bonds.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
| 2935, 2860 | C-H (sp³) | Stretch | Strong |
| 2250 | C≡N (Nitrile) | Stretch | Medium, Sharp |
| 1450 | C-H (sp³) | Bend (Scissoring) | Medium |
| 1100 | C-O-C (Ether) | Asymmetric Stretch | Strong |
Trustworthiness: Interpreting the IR Spectrum
-
C-H Stretching: The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of C-H bonds on sp³-hybridized carbons, corresponding to the methylene and methine groups of the cyclohexane and acetonitrile fragments.
-
Nitrile Stretch: A medium-intensity, sharp absorption band around 2250 cm⁻¹ is a definitive indicator of the C≡N triple bond. The position of this band is relatively insensitive to the surrounding molecular structure.[5]
-
Ether Stretch: A strong, broad absorption band around 1100 cm⁻¹ is characteristic of the C-O-C asymmetric stretching vibration of the ether linkage. This is often one of the most intense peaks in the fingerprint region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring IR spectra of liquids and solids with minimal sample preparation.[6][7]
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue, then allow it to dry completely.
-
-
Background Measurement:
-
With the clean, empty ATR crystal in place, perform a background scan. This is a self-validating step that records the spectrum of the ambient environment (air, CO₂, water vapor) and the instrument itself. This background is automatically subtracted from the sample spectrum to provide a clean spectrum of only the sample.[6]
-
-
Sample Analysis:
-
Place a single drop of neat 2-(Cyclohexyloxy)acetonitrile directly onto the center of the ATR crystal.
-
Lower the press arm to ensure good contact between the liquid sample and the crystal surface.
-
Initiate the sample scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing and Cleanup:
-
The resulting spectrum is displayed as absorbance or transmittance versus wavenumber (cm⁻¹).
-
After analysis, clean the ATR crystal thoroughly with a solvent-moistened tissue to remove all traces of the sample.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Electron Ionization (EI) is a common technique for volatile small molecules, which causes predictable fragmentation, yielding valuable structural clues.[8][9]
Predicted Mass Spectrum and Fragmentation
The molecular weight of 2-(Cyclohexyloxy)acetonitrile (C₈H₁₃NO) is 139.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) and several fragment ions resulting from the cleavage of specific bonds.
| m/z (mass-to-charge) | Proposed Fragment | Neutral Loss | Rationale for Formation |
| 139 | [C₈H₁₃NO]⁺ | - | Molecular Ion (M⁺) |
| 99 | [C₆H₁₁O]⁺ | •CN | α-cleavage, loss of the nitrile radical. |
| 83 | [C₆H₁₁]⁺ | •OCH₂CN | Cleavage of the C-O ether bond. |
| 55 | [C₄H₇]⁺ | C₄H₆O, •CN | Fragmentation of the cyclohexyl ring. |
| 41 | [CH₂CN]⁺ | C₇H₁₁O• | Cleavage of the O-CH₂ bond. |
Expertise & Experience: Interpreting the Fragmentation Pattern
The fragmentation of the molecular ion is governed by the stability of the resulting carbocations and neutral radicals.
-
Molecular Ion (m/z 139): The presence of the molecular ion peak confirms the molecular weight of the compound.
-
Loss of •CN (m/z 99): Cleavage of the C-C bond alpha to the nitrile group is not typically favored. However, cleavage of the O-CH₂ bond with charge retention on the oxygen-containing fragment is plausible. A more likely fragmentation is the loss of the entire cyanomethyl group.
-
Loss of •OCH₂CN (m/z 83): The cleavage of the C-O bond results in the stable cyclohexyl cation. This is expected to be a significant peak.
-
Ring Fragmentation (m/z 55): The cyclohexyl ring can undergo complex rearrangements and fragmentations, often leading to a characteristic peak at m/z 55, corresponding to a stable C₄H₇⁺ cation.[10]
Caption: Predicted major fragmentation pathways for 2-(Cyclohexyloxy)acetonitrile in EI-MS.
Experimental Protocol for Mass Spectrometry (GC-EI-MS)
Gas Chromatography-Mass Spectrometry is an ideal method for the analysis of volatile, thermally stable compounds like 2-(Cyclohexyloxy)acetonitrile.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
-
Instrument Parameters:
-
Gas Chromatograph (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min. This separates the analyte from any impurities or solvent.
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
-
Mass Spectrometer (MS):
-
-
Data Acquisition and Analysis:
-
Inject a small volume (1 µL) of the sample solution into the GC.
-
The compound will travel through the GC column, elute at a specific retention time, and enter the MS source.
-
The mass spectrum is recorded for the chromatographic peak corresponding to the analyte.
-
The resulting spectrum is analyzed for the molecular ion and characteristic fragment ions to confirm the structure.
-
Conclusion
This guide provides a predictive but comprehensive spectroscopic framework for the analysis of 2-(Cyclohexyloxy)acetonitrile. The detailed interpretation of anticipated ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental principles, offers a robust blueprint for the compound's characterization. The included experimental protocols represent best practices in the field, ensuring that researchers can acquire high-quality, reliable data for structural verification and purity assessment.
References
-
PubChem. 2-(cyclohexyloxy)acetonitrile. National Center for Biotechnology Information. [Link]
-
Bruker. Guide to FT-IR Spectroscopy. [Link]
-
RTI Laboratories. FTIR Analysis. [Link]
-
University of California, Davis. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
-
Iowa State University. NMR Sample Preparation - Chemical Instrumentation Facility. [Link]
-
ALWSCI. How To Prepare And Run An NMR Sample. [Link]
-
Chemistry LibreTexts. Electron Ionization. [Link]
-
LCGC International. Understanding Electron Ionization Processes for GC–MS. [Link]
-
Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
-
eGyanKosh. Mass Spectrometry: Fragmentation Patterns. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. [Link]
-
University of Arizona. Standard Operating Procedure for NMR Experiments. [Link]
-
Drawell. Sample Preparation for FTIR Analysis. [Link]
-
Spectroscopy Online. Electron Ionization: More Ins and Outs. [Link]
-
Chromedia. Sample preparation for FT-IR. [Link]
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. cif.iastate.edu [cif.iastate.edu]
- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. jascoinc.com [jascoinc.com]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 11. chromatographyonline.com [chromatographyonline.com]
A-Technical-Guide-to-2-(Cyclohexyloxy)acetonitrile-(CAS-Number-1529-41-5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 2-(Cyclohexyloxy)acetonitrile, a key chemical intermediate. It details the compound's identification, including its definitive CAS Number, physicochemical properties, and spectroscopic profile. A primary focus is placed on its synthesis via the Williamson ether synthesis, with a detailed, step-by-step laboratory protocol and mechanistic insights. Furthermore, this document explores the compound's applications as a versatile building block in organic synthesis, particularly within the context of medicinal chemistry and drug development. Safety protocols and handling procedures are also outlined to ensure safe laboratory practice. This guide is intended to serve as an essential resource for professionals in the chemical and pharmaceutical sciences.
Compound Identification and Physicochemical Properties
2-(Cyclohexyloxy)acetonitrile is an organic compound characterized by a cyclohexyl ether group attached to an acetonitrile moiety. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules. The primary identifier for this chemical substance is its CAS (Chemical Abstracts Service) Registry Number.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 1529-41-5 | [1][2][3][4] |
| IUPAC Name | 2-(Cyclohexyloxy)acetonitrile | [5] |
| Molecular Formula | C₈H₁₃NO | [5] |
| Molecular Weight | 139.19 g/mol | [5][6] |
| Appearance | Colorless Liquid (Expected) | General Chemical Knowledge |
| Boiling Point | 134-136 °C at 10 mmHg | [2][4] |
| Density | 1.283 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.544 | [2] |
| SMILES | C1CCC(CC1)OCC#N | [5] |
Synthesis and Mechanistic Insights
The most common and efficient method for preparing 2-(Cyclohexyloxy)acetonitrile is through the Williamson ether synthesis . This classic organic reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[7][8] In this specific application, the alkoxide is generated from cyclohexanol, which then displaces a halide from a haloacetonitrile, such as chloroacetonitrile or bromoacetonitrile.
Reaction Mechanism
The synthesis proceeds via a two-step, one-pot process:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of cyclohexanol, forming a sodium cyclohexoxide intermediate. This alkoxide is a potent nucleophile.
-
Nucleophilic Substitution (SN2): The highly reactive cyclohexoxide ion attacks the electrophilic carbon of chloroacetonitrile.[8] This occurs in a concerted, backside attack, displacing the chloride ion and forming the C-O ether bond, yielding the final product.[7][8][9]
The choice of a primary alkyl halide (chloroacetonitrile) is critical, as the SN2 mechanism is sensitive to steric hindrance.[7][8] Using secondary or tertiary halides would favor elimination reactions as a competing side reaction.[7][9]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Cyclohexyloxy)acetonitrile.
Detailed Experimental Protocol
This protocol is a representative example and should be adapted and performed with strict adherence to all institutional safety guidelines.
Materials:
-
Cyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Chloroacetonitrile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the NaH dispersion with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous THF.
-
Alkoxide Formation: Cool the flask to 0 °C in an ice bath. Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.
-
Nucleophilic Addition: Re-cool the mixture to 0 °C. Add chloroacetonitrile (1.05 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup and Extraction: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude oil by vacuum distillation to yield 2-(Cyclohexyloxy)acetonitrile as a colorless liquid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized product. The key expected signals are summarized below.
| Spectroscopic Technique | Characteristic Signals |
| ¹H NMR | δ (ppm): ~4.2 (s, 2H, -O-CH₂ -CN), ~3.5 (m, 1H, cyclohexyl -CH -O-), 1.0-2.0 (m, 10H, cyclohexyl -CH₂) |
| ¹³C NMR | δ (ppm): ~117 (-C N), ~78 (cyclohexyl -C -O-), ~55 (-O-C H₂-CN), ~32, ~25, ~23 (cyclohexyl -C H₂) |
| IR (Infrared) | ν (cm⁻¹): ~2250 (C≡N stretch, weak), ~1100 (C-O ether stretch, strong) |
| Mass Spec (MS) | m/z: 139 (M⁺, molecular ion), fragments corresponding to the loss of the cyano group or cleavage of the cyclohexyl ring. |
Note: Predicted chemical shifts (δ) and absorption frequencies (ν) are based on standard spectroscopic data tables and the compound's structure. Actual values may vary slightly.[10]
Applications in Research and Drug Development
While not an active pharmaceutical ingredient (API) itself, 2-(Cyclohexyloxy)acetonitrile serves as a crucial building block in organic synthesis. The acetonitrile group is a versatile functional handle that can be transformed into various other moieties.
Role as a Synthetic Intermediate
The true value of this compound lies in the reactivity of its nitrile group. It can be:
-
Hydrolyzed to form carboxylic acids (cyclohexyloxyacetic acid).
-
Reduced to form primary amines (2-(cyclohexyloxy)ethan-1-amine).
-
Used in cycloadditions to construct heterocyclic rings.[11]
This versatility makes it a valuable precursor for creating more complex molecular architectures, a common strategy in the synthesis of novel drug candidates.[12][13] Acetonitrile and its derivatives are widely used in the pharmaceutical industry as solvents, reagents, and structural components of medicinal compounds.[13][14]
Conceptual Application Diagram
Caption: Synthetic utility of 2-(Cyclohexyloxy)acetonitrile.
Safety, Handling, and Storage
As with all nitrile-containing compounds, 2-(Cyclohexyloxy)acetonitrile must be handled with care due to its potential toxicity. Acetonitrile and related compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[15][16][17]
-
Handling: Always use this compound inside a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical help.[15]
-
Always consult the most current Safety Data Sheet (SDS) for the compound before use.
References
- ChemScene. 1529-41-5 | (3-Chlorophenyl)acetonitrile.
- ChemicalBook. 3-Chlorobenzyl cyanide | 1529-41-5.
- Sigma-Aldrich. (3-Chlorophenyl)acetonitrile 99 1529-41-5.
- Chemical Register. Benzeneacetonitrile, 3-chloro- (CAS 1529-41-5).
- CAS Common Chemistry. 3-Chlorobenzeneacetonitrile.
- SDS US.
- BYJU'S. Williamson Ether Synthesis reaction.
- PubChem. Acetonitrile, 2-cyclohexylidene- | C8H11N | CID 97105.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- Organic Syntheses. Ethanol, 2-(cyclohexyloxy)-.
- Williamson Ether Synthesis. Procedure.
- Sigma-Aldrich.
- Wikipedia. Williamson ether synthesis.
- Thermo Fisher Scientific.
- Tokyo Chemical Industry Co., Ltd. Williamson ether synthesis.
- Sigma-Aldrich.
- TCI Chemicals.
- PubChemLite. 2-(cyclohexyloxy)acetonitrile (C8H13NO).
- ChemSynthesis. 2-(1-cyclohexyl-ethenoxy)-acetonitrile.
- Organic Syntheses. Acetonitrile, cyclohexylidene-.
- PubChem. 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816.
- BLDpharm. 107485-34-7|(S)-2-Cyclohexyl-2-hydroxyacetonitrile.
- HXCHEM. 2-Cyclohexyl acetonitrile/CAS:4435-14-7.
- BLDpharm. 29030-58-8|2-(4-Cyclohexylphenyl)acetonitrile.
- Google Patents. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue.
- Google Patents. EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
- University of Calgary. Spectroscopic Tables.
- BenchChem. Application Notes and Protocols for Cyclohexyl(4-methylphenyl)acetonitrile in Medicinal Chemistry.
- Knowledge UChicago.
- MDPI. Advances in the Application of Acetonitrile in Organic Synthesis since 2018.
- ResearchGate.
- University of Washington. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Lab Alley. Acetonitrile in the Pharmaceutical Industry.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 3-Chlorobenzyl cyanide | 1529-41-5 [chemicalbook.com]
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- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. PubChemLite - 2-(cyclohexyloxy)acetonitrile (C8H13NO) [pubchemlite.lcsb.uni.lu]
- 6. 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 17. tcichemicals.com [tcichemicals.com]
Technical Guide: Solubility Profiling and Solvent Selection for 2-(Cyclohexyloxy)acetonitrile
The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 2-(Cyclohexyloxy)acetonitrile , integrating structural analysis, predictive modeling, and rigorous experimental protocols.
Executive Summary
2-(Cyclohexyloxy)acetonitrile is a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals, serving as a precursor for amino-ethers and heterocycles. Its structure—comprising a lipophilic cyclohexyl ring coupled to a polar nitrile group via an ether linkage—creates a distinct amphiphilic solubility profile.
This guide addresses the lack of standardized thermodynamic data for this specific CAS by providing a predictive solubility model validated by functional group analysis and a self-validating experimental protocol for researchers requiring precise mole-fraction solubility data.
Physicochemical Characterization & Structural Analysis
To understand the solubility behavior of 2-(Cyclohexyloxy)acetonitrile, we must first deconstruct its molecular interactions.
Structural Moieties and Solvation Potential
| Moiety | Character | Interaction Mechanism | Solvent Affinity |
| Cyclohexyl Ring | Lipophilic / Hydrophobic | Van der Waals (London Dispersion) | High affinity for non-polar solvents (Hexane, Toluene). |
| Ether Linkage (-O-) | Polar / H-Bond Acceptor | Dipole-Dipole, H-Bonding (Acceptor only) | High affinity for alcohols and chlorinated solvents. |
| Nitrile Group (-C≡N) | Polar / Dipole (~3.9 D) | Strong Dipole-Dipole | Excellent solubility in Aprotic Polar solvents (DMSO, ACN). |
Predicted Physicochemical Properties
-
LogP (Octanol/Water): Estimated at 1.8 – 2.2 . This indicates the molecule is moderately lipophilic. It will partition preferentially into organic layers during aqueous workups.
-
Physical State: Liquid at room temperature (Predicted MP < 20°C).
-
Water Solubility: Low (< 10 mg/mL).[1] The hydrophobic cyclohexyl ring disrupts the water lattice structure, making dissolution energetically unfavorable despite the polar nitrile.
Solubility Profile by Solvent Class[2]
The following categorization is based on Hansen Solubility Parameters (HSP) and "Like Dissolves Like" principles derived from analogous ether-nitriles.
Class I: Polar Aprotic Solvents (Excellent Solubility)
-
Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile.
-
Mechanism: The strong dipole of the solvent interacts favorably with the nitrile dipole of the solute.
-
Application: Ideal for nucleophilic substitution reactions (Sₙ2) where the intermediate is formed.
Class II: Chlorinated Solvents (Excellent Solubility)
-
Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).
-
Mechanism: DCM acts as a weak hydrogen bond donor to the ether oxygen and nitrile nitrogen.
-
Application: Preferred solvents for extraction from aqueous phases due to high solubility and immiscibility with water.
Class III: Alcohols (Good Solubility)
-
Solvents: Methanol, Ethanol, Isopropanol (IPA).
-
Mechanism: The hydroxyl group of the solvent H-bonds with the ether oxygen and nitrile nitrogen.
-
Limitation: Solubility may decrease significantly at lower temperatures (e.g., -20°C), making alcohols excellent candidates for crystallization anti-solvents if the compound is solid, or for phase separation at low temps.
Class IV: Hydrocarbons (Moderate to Good Solubility)
-
Solvents: Toluene (Good), Hexane/Heptane (Moderate).
-
Mechanism: Dispersion forces dominate. Toluene (aromatic) provides better solvation than aliphatic hexane due to pi-interaction potential with the nitrile dipole.
-
Application: Heptane is a prime candidate for use as an anti-solvent to precipitate the product from a concentrated DCM or Ethyl Acetate solution.
Experimental Determination Protocol (Self-Validating)
Since specific thermodynamic values (mole fraction solubility) are often batch-dependent or absent in literature, the following protocol ensures generation of E-E-A-T compliant data .
Protocol: Isothermal Saturation Method (Shake-Flask)
This workflow is designed to be self-validating by including a "Known Standard" control.
Materials:
-
Target: 2-(Cyclohexyloxy)acetonitrile (>98% purity).
-
Control: Benzoic Acid (Known solubility data).[2]
-
Solvents: HPLC Grade.
-
Equipment: Agilent 1200 HPLC (or equivalent) with UV-Vis detector.
Step-by-Step Methodology:
-
Preparation: Add excess 2-(Cyclohexyloxy)acetonitrile to 5 mL of the target solvent in a sealed glass vial. Ensure a visible undissolved phase (liquid droplet or solid) remains.
-
Equilibration: Place vials in a thermostatic shaker at 25.0 ± 0.1°C for 24 hours.
-
Validation Check (Self-Correction): If the undissolved phase disappears, the solution is not saturated. Add more solute until phase separation persists.
-
Sampling: Stop agitation and allow phases to settle for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-warmed syringe and filter through a 0.45 µm PTFE filter (hydrophobic) to remove micro-droplets/particles.
-
Dilution: Immediately dilute the filtrate with the mobile phase (e.g., 50:50 ACN:Water) to prevent phase separation upon cooling.
-
Quantitation: Analyze via HPLC-UV (Detection @ 210 nm for nitrile). Calculate concentration using a 5-point calibration curve (
).
Visualization: Solubility Determination Workflow
Figure 1: Self-validating isothermal saturation workflow for determining thermodynamic solubility.
Thermodynamic Modeling
For researchers needing to extrapolate solubility to different temperatures (e.g., for cooling crystallization), the Modified Apelblat Equation is the industry standard model.
Where:
- : Mole fraction solubility of the solute.[3]
- : Absolute temperature (Kelvin).
- : Empirical model parameters derived from experimental data (Protocol 4.1).
Application: By measuring solubility at three temperatures (e.g., 278K, 298K, 318K), you can solve for A, B, and C. This allows you to predict the Metastable Zone Width (MSZW) for crystallization processes.
Process Development Applications
Extraction Strategy
Due to its estimated LogP (~2.0), 2-(Cyclohexyloxy)acetonitrile can be efficiently extracted from aqueous reaction mixtures using Ethyl Acetate or MTBE .
-
Recommendation: Perform 3 extractions with a solvent:water volume ratio of 1:2 to achieve >95% recovery.
-
pH Control: The molecule is neutral; pH adjustment is generally not required unless removing acidic/basic impurities.
Solvent Swap (Distillation)
The compound has a high boiling point (likely >200°C, estimated).[4][5][6][7] When swapping solvents (e.g., from DCM to Heptane for crystallization), vacuum distillation is required.
-
Warning: Acetonitriles can be thermally sensitive. Maintain pot temperature < 100°C to prevent degradation.
Visualization: Solvent Selection Decision Tree
Figure 2: Decision tree for selecting solvents based on process unit operation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 68060-33-3. Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for functional group solubility principles).
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[8] The Journal of Chemical Thermodynamics, 31(1), 85-91. [Link] (Reference for Thermodynamic Modeling Equation).
Sources
- 1. Acetonitrile, CAS No. 75-05-8 | Solvents for DNA Synthesis | DNA Synthesis | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]
- 2. Acetonitrile (CAS 75-05-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-cyclohexyl-2-phenyl acetonitrile, 3893-23-0 [thegoodscentscompany.com]
- 7. www1.chem.umn.edu [www1.chem.umn.edu]
- 8. Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
2-(Cyclohexyloxy)acetonitrile: Molecular Structure and Conformation
This guide provides an in-depth structural and conformational analysis of 2-(Cyclohexyloxy)acetonitrile , a specialized ether intermediate used in medicinal chemistry and organic synthesis.
Executive Summary
2-(Cyclohexyloxy)acetonitrile (CAS: 68060-33-3) is a functionalized ether comprising a lipophilic cyclohexane ring linked to a polar cyanomethyl group. It serves as a critical building block in the synthesis of pharmaceutical intermediates, particularly where a metabolically stable ether linkage is required to modulate lipophilicity (LogP) and electronic properties. This guide analyzes its lowest-energy conformations, electronic determinants, and spectroscopic signatures.
| Property | Data |
| IUPAC Name | 2-(Cyclohexyloxy)acetonitrile |
| CAS Number | 68060-33-3 |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| SMILES | N#CCOC1CCCCC1 |
| Key Functionality | Secondary Ether, Nitrile (Cyano) |
Molecular Architecture & Physicochemical Profile[1][2][3]
The molecule consists of three distinct structural domains that dictate its behavior:[1]
-
The Cyclohexyl Core: A lipophilic, aliphatic ring that acts as a steric anchor.
-
The Ether Linkage (-O-): A flexible hinge providing rotational freedom and hydrogen bond acceptance.
-
The Cyanomethyl Tail (-CH₂CN): A linear, electron-withdrawing group that imparts polarity and reactivity.
Electronic Distribution
The ether oxygen exerts a negative inductive effect (-I) on the cyclohexyl ring while donating electron density via resonance (+M) into the adjacent methylene group, although the strong electron-withdrawing nature of the nitrile group dominates the tail end.
-
Dipole Moment: Significant dipole oriented towards the nitrile nitrogen.
-
Polar Surface Area (PSA): ~33 Ų (Ether O + Nitrile N), making it membrane-permeable.
Structural Dynamics & Conformational Analysis
The biological activity and reactivity of 2-(Cyclohexyloxy)acetonitrile are governed by its spatial arrangement. The conformational landscape is defined by two primary equilibrium processes: the ring flip and the side-chain rotation.
A. Cyclohexane Ring Conformation (Chair Preference)
Like unsubstituted cyclohexane, the six-membered ring exists predominantly in the chair conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain).
-
Equatorial vs. Axial Preference: The cyanomethoxy group (-OCH₂CN) is a substituent on the cyclohexane ring. Steric bulk dictates that substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial hydrogens at C3 and C5.
-
A-Value Estimation: The A-value (free energy difference between axial and equatorial conformers) for a methoxy group (-OCH3) is approx. 0.60 kcal/mol. The cyanomethyl group is slightly larger but the linear nature of the nitrile reduces steric clash. We estimate the A-value for -OCH₂CN to be 0.7–0.9 kcal/mol .
-
B. The Exo-Anomeric Effect
Unlike glycosides where an endo-anomeric effect might favor an axial position, this molecule lacks a ring oxygen. However, the exo-anomeric effect governs the rotation around the C(cyclohexyl)-O and O-CH₂ bonds.
-
The lone pair on the oxygen atom (
) seeks to align antiperiplanar to the antibonding orbital ( ) of the adjacent C-C or C-H bonds. -
This stereoelectronic interaction restricts the free rotation of the cyanomethyl tail, favoring a gauche orientation that maximizes orbital overlap while minimizing steric repulsion.
C. Visualizing the Conformational Equilibrium
Figure 1: Conformational equilibrium showing the thermodynamic preference for the equatorial chair and the stabilization of the side chain via the exo-anomeric effect.
Spectroscopic Signatures (Identification)
Researchers must rely on specific spectroscopic signals to verify the structural integrity of this molecule.
Nuclear Magnetic Resonance (NMR)[5]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.25 ppm (s, 2H): The methylene protons (-O-CH₂-CN) appear as a distinct singlet. The chemical shift is deshielded by both the oxygen and the nitrile.
-
δ 3.45 ppm (tt, 1H): The methine proton (CH-O) on the cyclohexane ring. A triplet of triplets splitting pattern confirms the axial orientation of this proton (coupling with axial/equatorial neighbors), further proving the equatorial position of the substituent.
-
δ 1.90–1.20 ppm (m, 10H): The remaining cyclohexyl methylene protons.
-
Infrared Spectroscopy (FT-IR)[1][2]
-
2250 cm⁻¹: Sharp, medium intensity band characteristic of the C≡N stretch .
-
1100–1150 cm⁻¹: Strong C-O-C ether stretch .
-
2850–2930 cm⁻¹: Aliphatic C-H stretching (Cyclohexane).
Synthesis and Experimental Protocol
The most robust synthesis involves the alkylation of cyclohexanol using a Williamson ether synthesis approach.
Protocol: Cyanoalkylation of Cyclohexanol
Reagents: Cyclohexanol (1.0 eq), Chloroacetonitrile (1.1 eq), Sodium Hydride (NaH, 1.2 eq), THF (anhydrous).
-
Activation: Suspend NaH (60% in oil) in dry THF at 0°C under Argon. Add Cyclohexanol dropwise. Stir for 30 min until H₂ evolution ceases (formation of sodium cyclohexoxide).
-
Alkylation: Add Chloroacetonitrile dropwise to the alkoxide solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 8:2).
-
Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether. Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Distillation under reduced pressure or Flash Chromatography.
Figure 2: Synthetic pathway via Williamson Ether Synthesis.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Kirby, A. J. (1983).[2] The Anomeric Effect and Related Stereoelectronic Effects at Oxygen. Springer-Verlag.
- Wiberg, K. B., et al. (1999). "Conformational Preferences of Ethers and Esters." Journal of Organic Chemistry. (Discusses the exo-anomeric effect in acyclic and cyclic ethers).
-
Sigma-Aldrich. (2024). Product Specification: 2-(Cyclohexyloxy)acetonitrile.[3][4]
-
Reich, H. J. (2024). A-Values of Substituents on Cyclohexane. University of Wisconsin-Madison Chemistry Data.
Sources
A Technical Guide to the Theoretical Investigation of 2-(Cyclohexyloxy)acetonitrile: A Computational Chemistry Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of 2-(Cyclohexyloxy)acetonitrile, a molecule combining a flexible cycloalkyl ether with a polar nitrile functional group. In the absence of extensive experimental data, computational chemistry offers a powerful pathway to elucidate its structural, electronic, and spectroscopic properties. This document serves as a detailed protocol for employing Density Functional Theory (DFT) to predict the molecule's optimized geometry, vibrational frequencies, NMR chemical shifts, and electronic characteristics such as the frontier molecular orbitals and electrostatic potential. The causality behind methodological choices is explained, establishing a self-validating workflow that ensures scientific integrity. The insights derived from these calculations are contextualized for their potential application in drug discovery and development, where understanding molecular properties at a quantum level is paramount for rational design.
Part 1: Introduction to 2-(Cyclohexyloxy)acetonitrile and the Role of In Silico Analysis
2-(Cyclohexyloxy)acetonitrile is an organic molecule featuring a cyclohexane ring linked via an ether oxygen to an acetonitrile moiety. This unique combination of a bulky, flexible, lipophilic cyclohexane group and a linear, polar, electron-withdrawing nitrile group suggests a diverse range of potential chemical interactions. The nitrile group is a prevalent pharmacophore in medicinal chemistry, found in over 30 approved pharmaceuticals.[1][2][3] It can act as a hydrogen bond acceptor, a bioisostere for carbonyl groups, and a metabolically robust polar modulator, enhancing binding affinity and improving pharmacokinetic profiles.[2][3][4]
Given the importance of such functional groups, a detailed understanding of the molecule's intrinsic properties is crucial for exploring its potential, for instance, as a synthetic intermediate or a scaffold in drug design.[5] Computational drug design (CDD) provides the tools to build this understanding from first principles, offering a predictive lens into molecular behavior that can guide and accelerate experimental research.[6][7][8] This guide outlines a robust in silico strategy to thoroughly characterize 2-(Cyclohexyloxy)acetonitrile.
Part 2: Foundations of the Computational Model
The reliability of any theoretical calculation hinges on the appropriateness of the chosen computational methods. For a molecule like 2-(Cyclohexyloxy)acetonitrile, a balance of accuracy and computational cost is essential.
Selecting the Level of Theory: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as the workhorse of modern computational chemistry for medium-sized organic molecules. It offers a favorable compromise between the high cost of post-Hartree-Fock methods and the limited accuracy of semi-empirical methods.
-
Expert Insight: We select the B3LYP hybrid functional . B3LYP incorporates a portion of exact Hartree-Fock exchange, which is critical for accurately describing the electronic structure of molecules with heteroatoms like oxygen and nitrogen. It has a long and successful track record for predicting the geometries and properties of a vast range of organic compounds with reliable accuracy.[9][10]
Choosing the Right Basis Set: 6-311+G(d,p)
The basis set is the set of mathematical functions used to construct the molecular orbitals. Its size and composition directly impact the quality of the calculation.
-
Expert Insight: The 6-311+G(d,p) Pople-style basis set is a robust choice for this system. Let's deconstruct this choice to understand its value:
-
6-311G : This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital. This provides significant flexibility for accurately representing electron distribution.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are crucial for accurately modeling systems with lone pairs, such as the oxygen and nitrogen in our molecule, and for describing weak, long-range interactions.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape and "polarize" in the bonding environment, which is essential for an accurate description of bond angles and lengths, particularly in cyclic systems and near electronegative atoms. Using basis sets without polarization functions is strongly discouraged for molecules containing heteroatoms.[11]
-
Part 3: The Computational Workflow: A Self-Validating Protocol
A rigorous and logical workflow is essential for generating trustworthy data. The following protocol is designed as a self-validating system, where the results of one step confirm the validity of the previous one.
-
Step 1: Geometry Optimization: The initial step is to find the most stable three-dimensional conformation of the molecule. The algorithm systematically adjusts bond lengths, angles, and dihedrals to locate the structure with the minimum potential energy.
-
Step 2: Vibrational Frequency Analysis: This is a critical validation step performed on the optimized geometry. A true energy minimum will have no imaginary vibrational frequencies. This calculation also provides the theoretical infrared (IR) spectrum, which can be directly compared with experimental data.
-
Step 3: Single-Point Property Calculations: Once the minimum-energy structure is confirmed, more computationally intensive calculations are performed on this fixed geometry to determine a wide range of electronic and spectroscopic properties without re-optimizing the structure.
Caption: A standard workflow for computational analysis.
Part 4: Analysis of Calculated Properties
This section details the key properties that would be elucidated from the proposed computational workflow.
Molecular Geometry
The geometry optimization would reveal the precise three-dimensional arrangement of the atoms. The cyclohexane ring is expected to adopt a stable chair conformation. Key structural parameters, such as the C-O-C ether bond angle and the linear C-C≡N nitrile group, would be quantified.
Caption: Simplified connectivity of 2-(cyclohexyloxy)acetonitrile.
Table 1: Predicted Key Geometric Parameters
| Parameter | Description | Expected Value |
|---|---|---|
| r(C-O) | Ether C-O bond lengths | ~1.43 Å |
| ∠(COC) | Ether bond angle | ~112° |
| r(C≡N) | Nitrile triple bond length | ~1.16 Å |
| ∠(CCN) | Nitrile bond angle | ~180° |
Electronic Structure Analysis
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12][13]
-
HOMO: The calculations would likely show the HOMO localized primarily on the lone pair orbitals of the ether oxygen and the nitrile nitrogen, representing the most probable sites for oxidation or electrophilic attack.
-
LUMO: The LUMO is expected to be an antibonding π* orbital localized on the carbon-nitrogen triple bond, indicating that this is the most probable site for nucleophilic attack.[14]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and electronic excitability.[15][16] A larger gap suggests higher stability.
Molecular Electrostatic Potential (MEP): The MEP map is a color-coded visualization of the total electrostatic potential on the electron density surface of the molecule.[17] It provides an intuitive guide to intermolecular interactions.
-
Negative Potential (Red/Yellow): Regions of negative potential are expected around the nitrogen atom of the nitrile group due to its lone pair of electrons. This is the primary site for hydrogen bonding and electrophilic interactions.[18][19]
-
Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms, particularly those on the carbon adjacent to the ether oxygen.
-
Neutral Potential (Green): The cyclohexyl ring would primarily show a neutral potential, reflecting its nonpolar, lipophilic character.
Predicted Spectroscopic Signatures
Infrared (IR) Spectrum: The frequency calculation directly yields the theoretical IR spectrum. The predicted frequencies are invaluable for interpreting experimental spectra.[20]
-
Key Insight: The most characteristic and intense absorption would be the C≡N stretching vibration , predicted to be in the range of 2240-2260 cm⁻¹ .[21][22] The presence of the electronegative oxygen atom may cause a slight shift in this frequency compared to simple alkyl nitriles. Other key signals would include C-O-C ether stretches and C-H stretches from the cyclohexane ring.
Table 2: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ν(C-H) | Cyclohexyl CH₂ | 2850 - 2950 | Strong |
| ν(C≡N) | Nitrile | 2240 - 2260 | Strong, Sharp |
| ν(C-O) | Ether | 1080 - 1150 | Strong |
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical NMR calculations provide predicted chemical shifts (δ) that can aid in the structural elucidation of the molecule and its derivatives.[23][24]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Rationale |
|---|---|---|---|---|
| ¹H | -O-CH -(cyclohexyl) | 3.5 - 3.8 | 75 - 80 | Deshielded by ether oxygen |
| ¹H | -O-CH₂ -CN | 4.2 - 4.5 | 55 - 60 | Deshielded by oxygen and nitrile |
| ¹H | Cyclohexyl CH₂ | 1.2 - 1.9 | 24 - 32 | Typical aliphatic range[25] |
| ¹³C | -C N | - | 117 - 120 | Characteristic of nitrile carbon |
| ¹³C | -O-C H₂-CN | - | 55 - 60 | Influenced by O and CN |
| ¹³C | -O-C H-(cyclohexyl) | - | 75 - 80 | Influenced by O |
Part 5: Implications for Drug Development
The theoretical data generated through this workflow provide actionable insights for drug development professionals.[26][27]
-
Target Interaction Modeling: The optimized 3D structure and MEP map are direct inputs for molecular docking and pharmacophore modeling. The electron-rich nitrile nitrogen is a predicted hydrogen bond acceptor, a key interaction that can be leveraged in designing ligands for specific protein targets.[3]
-
Predicting Metabolism: The HOMO distribution and MEP map can suggest sites susceptible to metabolic transformation by cytochrome P450 enzymes, such as hydroxylation on the cyclohexane ring. This allows for proactive design to enhance metabolic stability.
-
Structure-Activity Relationship (SAR) Guidance: By calculating properties for a series of virtual analogs (e.g., substituting the cyclohexane ring), researchers can build theoretical SAR models. This in silico screening can prioritize the synthesis of compounds with the most promising electronic and steric properties, saving significant time and resources.[6]
-
Physicochemical Property Tuning: The nitrile group contributes polarity. The theoretical model can be used to predict how modifications to the cyclohexyloxy moiety will affect the overall lipophilicity and polarity, properties critical for absorption, distribution, metabolism, and excretion (ADME).
Part 6: Conclusion
This guide has outlined a comprehensive and scientifically rigorous computational methodology for the theoretical characterization of 2-(Cyclohexyloxy)acetonitrile. By employing Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, it is possible to reliably predict the molecule's geometry, electronic structure, and spectroscopic properties. This in silico approach provides a deep molecular-level understanding that is invaluable for guiding synthesis, interpreting experimental data, and making informed decisions in the early stages of drug discovery and development. The principles and workflow described herein are broadly applicable to the study of other novel organic molecules.
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Exploring Chemical Synthesis: The Role of Nitriles in Pharma. Protheragen. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funai, L., & El-Kattass, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
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Fleming, F. F., Yao, L., Ravikumar, P. C., Funai, L., & El-Kattass, S. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH. [Link]
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The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research. ChemDirect. [Link]
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Computational Drug Design: Significance and symbolism. LingoX. [Link]
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Hudson, R. L., & Moore, M. H. (2021). The prediction of far-infrared spectra for planetary nitrile ices using periodic density functional theory with comparison to thin film experiments. RSC Publishing. [Link]
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Theoretical IR spectra in the nitrile (νCN) stretching region. ResearchGate. [Link]
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Kozack, R. E., & Bagchi, S. (2018). Nitrile Infrared Intensities Characterize Electric Fields and Hydrogen Bonding in Protic, Aprotic, and Protein Environments. PMC - NIH. [Link]
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Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]
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Kozack, R. E., & Bagchi, S. (2018). Nitrile IR intensities characterize electric fields and hydrogen bonding in protic, aprotic, and protein environments. ChemRxiv. [Link]
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3D plots of the molecular electrostatic potential map. ResearchGate. [Link]
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2-(1-cyclohexyl-ethenoxy)-acetonitrile. ChemSynthesis. [Link]
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The B3LYP/6-311+G//B3LYP/6-311+G and the B3LYP /6-31G//B3LYP/6-31G calculated thermodynamic characteristics. ResearchGate. [Link]
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DiBiase, S. A., Beadle, J. R., & Gokel, G. W. (1984). Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile. Organic Syntheses. [Link]
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Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? ResearchGate. [Link]
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The differences for esters and ethers in (a) LUMO/HOMO energy level. ResearchGate. [Link]
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Herbert, J. M. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A - ACS Publications. [Link]
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Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Biology. [Link]
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Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. ResearchGate. [Link]
- The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue.
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HOMO-LUMO Analysis in Chem3D. YouTube. [Link]
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Acetonitrile, 2-cyclohexylidene-. PubChem - NIH. [Link]
- Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
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HOMO-LUMO Energy Gap. Schrödinger. [Link]
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1H proton nmr spectrum of cyclohexane. Doc Brown's Chemistry. [Link]
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(R)-2-Hydroxy-2-cyclohexylacetonitrile. Pharmaffiliates. [Link]
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PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. [Link]
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An In-depth Technical Guide to 2-(Cyclohexyloxy)acetonitrile and its Derivatives: Synthesis, Reactivity, and Applications in Modern Chemistry
Abstract
2-(Cyclohexyloxy)acetonitrile is a versatile bifunctional molecule that serves as a valuable intermediate in organic synthesis and a foundational scaffold for the development of novel chemical entities. The strategic combination of a lipophilic cyclohexyloxy moiety and a reactive nitrile group provides a unique platform for chemical diversification. This guide offers a comprehensive exploration of the synthesis, core reactivity, and derivatization of 2-(Cyclohexyloxy)acetonitrile. We delve into the mechanistic underpinnings of its key transformations, provide detailed, field-tested experimental protocols, and discuss the applications of its derivatives, particularly within the realms of medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important building block.
Introduction: The Strategic Value of the α-Alkoxy Nitrile Scaffold
α-Alkoxy nitriles, such as 2-(Cyclohexyloxy)acetonitrile, represent a class of organic compounds characterized by an oxygen atom and a nitrile group attached to the same carbon atom. This arrangement imparts a unique electronic character to the molecule. The electronegative oxygen atom influences the adjacent nitrile group and the α-carbon, while the cyclohexyl ring introduces significant lipophilicity and conformational rigidity.
The true value of 2-(Cyclohexyloxy)acetonitrile lies in its capacity for controlled, selective transformations at two distinct sites: the nitrile functionality and the α-carbon. The nitrile group is a synthetic linchpin, readily convertible into amines, carboxylic acids, amides, and various heterocycles—functional groups of paramount importance in pharmacology.[1][2] Concurrently, the α-proton exhibits sufficient acidity to be removed under moderately basic conditions, generating a stabilized carbanion that serves as a potent nucleophile for carbon-carbon bond formation.[3][4] This dual reactivity allows for the systematic construction of diverse molecular architectures from a single, accessible starting material.
Synthesis of the Core Scaffold: 2-(Cyclohexyloxy)acetonitrile
The most direct and widely employed method for synthesizing 2-(Cyclohexyloxy)acetonitrile is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetonitrile with cyclohexanolate, generated in situ from cyclohexanol and a suitable base. The choice of base and solvent is critical to optimize yield and minimize side reactions, such as elimination.
Causality in Synthetic Design
The protocol below utilizes sodium hydride (NaH), a strong, non-nucleophilic base, to ensure complete and irreversible deprotonation of cyclohexanol. This is preferable to using hydroxides, which can introduce water and potentially hydrolyze the nitrile product or the haloacetonitrile starting material. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its relatively high boiling point, which allows for moderate heating to drive the reaction to completion without promoting undesirable side pathways.
Experimental Protocol: Synthesis of 2-(Cyclohexyloxy)acetonitrile
Materials:
-
Cyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
2-Bromoacetonitrile or 2-Chloroacetonitrile
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add a solution of cyclohexanol (1.0 equivalent) in anhydrous THF to the NaH slurry via a dropping funnel. Hydrogen gas will evolve. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Slowly add 2-bromoacetonitrile (1.05 equivalents) to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield 2-(Cyclohexyloxy)acetonitrile as a colorless oil.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for 2-(Cyclohexyloxy)acetonitrile.
Core Reactivity and Derivatization Pathways
The synthetic utility of 2-(Cyclohexyloxy)acetonitrile is rooted in the predictable and versatile reactivity of its nitrile group and α-carbon.
Transformations of the Nitrile Group
The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.[2][5] This allows for a variety of valuable transformations.
-
Hydrolysis to Carboxylic Acid: Under harsh acidic or basic conditions with heating, the nitrile can be fully hydrolyzed to 2-(cyclohexyloxy)acetic acid. This proceeds through an amide intermediate.[2][6] This transformation is key for accessing derivatives used as building blocks in polyester synthesis or as ligands.
-
Reduction to Primary Amine: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), reduce the nitrile to a primary amine, yielding 2-(cyclohexyloxy)ethan-1-amine.[2][5][6] This amine is a valuable precursor for amides, sulfonamides, and other nitrogen-containing structures in drug discovery.
-
Addition of Organometallics: Grignard or organolithium reagents add to the nitrile to form an intermediate imine salt, which upon aqueous hydrolysis, yields a ketone.[2][6] This provides a route to α-alkoxy ketones.
-
Cycloaddition to Tetrazoles: In medicinal chemistry, the [3+2] cycloaddition of the nitrile with an azide source (e.g., sodium azide with a Lewis acid) to form a tetrazole ring is a critical transformation. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability.
Functionalization of the α-Carbon
The protons on the carbon adjacent to the nitrile group are weakly acidic (pKa ≈ 31 in DMSO for acetonitrile) due to the inductive electron-withdrawing effect of the nitrile and the ability of the nitrile to stabilize the resulting carbanion through resonance.[3][4]
-
α-Alkylation: Treatment with a strong base like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) generates a nucleophilic carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction.[7][8][9][10] This pathway is fundamental for creating libraries of derivatives with diverse substituents at the α-position, such as the fragrant compound cyclohexylphenylacetonitrile.[11][12]
Reactivity Map
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Safety and Handling of 2-(Cyclohexyloxy)acetonitrile
The following technical guide details the safety, handling, and critical properties of 2-(Cyclohexyloxy)acetonitrile .
CAS: 68060-33-3 | Formula: C
Critical Identity Verification & Scope
Author’s Note on Chemical Identity: A critical discrepancy often appears in database queries regarding this compound. The user-provided CAS 5323-65-9 corresponds to 2-Chloro-4-tert-amylphenol, a completely different phenolic compound. The correct CAS for 2-(Cyclohexyloxy)acetonitrile is 68060-33-3 .[2] This guide addresses the nitrile compound (CAS 68060-33-3) as requested by the topic text, which presents distinct toxicological risks (cyanide generation) compared to the phenol.
Chemical Structure:
Physicochemical Hazard Profile
This compound is an
| Property | Value (Estimated/Analog) | Hazard Implication |
| Physical State | Colorless to pale yellow liquid | Risk of splashes/aerosols; difficult to contain if spilled. |
| Boiling Point | ~220–230 °C (Est.) | Low vapor pressure at RT, but hazardous if heated. |
| Flash Point | > 80 °C (Est.) | Combustible. Vapors may travel to ignition sources.[3] |
| Solubility | Organic solvents (DCM, EtOAc); Low in water | Lipophilic nature increases dermal absorption rates. |
| Reactivity | Acid-sensitive | Hydrolysis Risk: In acidic moisture, may release HCN and Cyclohexanol. |
| Stability | Ether functionality | Peroxide Risk: Potential to form explosive peroxides upon prolonged air exposure. |
Toxicological Assessment: The "Silent" Mechanism
The primary risk of 2-(Cyclohexyloxy)acetonitrile is not immediate chemical burns, but metabolic asphyxiation . Unlike simple acids, nitriles often have a "lag time" before toxicity manifests.
Mechanism of Action: Metabolic Cyanide Liberation
Upon ingestion or absorption, the alpha-carbon is hydroxylated by Cytochrome P450 enzymes (specifically CYP2E1) in the liver. This unstable cyanohydrin intermediate spontaneously decomposes to release hydrogen cyanide (HCN).
DOT Diagram: Metabolic Activation Pathway
Caption: Figure 1.[4] The metabolic bioactivation of alpha-alkoxy nitriles. The lipophilic cyclohexyl group accelerates membrane transport, while hepatic enzymes liberate toxic cyanide.
Safe Handling Protocols: A Self-Validating System
Trustworthiness in the lab comes from protocols that verify their own safety. Do not assume purity or stability; test for it.
A. Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood operating at a face velocity of 100 fpm.
-
Glove Box: Recommended for synthesis steps involving high heat or strong acids where HCN evolution is probable.
B. Personal Protective Equipment (PPE)
-
Gloves: Silver Shield/4H (Laminate) gloves are mandatory for spill cleanup. Standard Nitrile gloves (4 mil) provide only splash protection against this specific lipophilic nitrile and should be double-layered and changed immediately upon contact.
-
Respiratory: If working outside a hood (strictly prohibited except in emergencies), a full-face respirator with Type B (Inorganic Gas/HCN) and P100 cartridges is required.
C. The "Peroxide & pH" Validation Workflow
Before distilling or heating 2-(Cyclohexyloxy)acetonitrile, you must validate its stability.
-
Test for Peroxides: Use starch-iodide paper or commercial peroxide strips. If positive (>10 ppm), treat with ferrous sulfate or pass through activated alumina before heating.
-
Test pH: Dissolve a micro-aliquot in neutral water. If pH < 5, hydrolysis is occurring . The container likely contains free HCN. Vent immediately and neutralize.
Synthesis & Application Context
Researchers typically utilize 2-(Cyclohexyloxy)acetonitrile as a "C2-extender" building block in drug development.
-
Synthesis Route: Typically synthesized via Williamson Ether Synthesis :
-
Downstream Utility:
-
Reduction: Converts to 2-(Cyclohexyloxy)ethylamine , a common pharmacophore in antihistamines and cardiovascular drugs.
-
Pinner Reaction/Hydrolysis: Converts to Cyclohexyloxyacetic acid .
-
DOT Diagram: Synthesis & Handling Workflow
Caption: Figure 2. Operational workflow ensuring chemical integrity and operator safety from receipt to disposal.
Emergency Response: Cyanide Specifics
Standard First Aid is insufficient for nitrile exposure.
-
Antidote: A Cyanide Antidote Kit (preferably Hydroxocobalamin/Cyanokit) must be available in the facility.
-
Inhalation: Remove victim to fresh air.[1][5] Do NOT perform mouth-to-mouth resuscitation (risk of secondary poisoning). Use a bag-valve mask.
-
Skin Contact: Wash with soap and water for 15 minutes. Discard contaminated leather goods (shoes/watch bands) as they cannot be decontaminated.
-
Spill Cleanup:
References
-
Sigma-Aldrich. (2024). Product Specification: 2-(Cyclohexyloxy)acetonitrile (CAS 68060-33-3).[2]Link
-
National Institutes of Health (NIH). (2025). Metabolism of Aliphatic Nitriles to Free Cyanide. PubMed Central. Link
-
BenchChem. (2024). Safety Data Sheet: 2-Chloro-4-(tert-pentyl)phenol (CAS 5323-65-9) - Identity Correction.Link
-
Organic Syntheses. (1984).[7] Synthesis of alpha-alkoxy nitriles and related ethers. Org. Synth. 1984, 62, 179.[7] Link
-
Occupational Safety and Health Administration (OSHA). (2024). Cyanide Exposure and Nitrile Handling Guidelines.Link
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Methodological & Application
Application Note: Robust Synthesis of 2-(Cyclohexyloxy)acetonitrile from Cyclohexanone
Executive Summary & Strategic Rationale
This Application Note details the synthesis of 2-(cyclohexyloxy)acetonitrile (Target) starting from cyclohexanone . This compound serves as a critical building block in medicinal chemistry, particularly for introducing cyanomethyl ether motifs which function as bioisosteres or precursors to
Critical Synthetic Distinction: Researchers often confuse the etherification of cyclohexanone with condensation. Direct reaction of cyclohexanone with acetonitrile under basic conditions (Knoevenagel condensation) yields cyclohexylideneacetonitrile (an alkene), not the target ether.
To synthesize the ether (C-O-C linkage), a Two-Stage Reductive Etherification strategy is required:
-
Reduction: Chemoselective reduction of the ketone to an alcohol (
). -
O-Alkylation: Williamson Ether Synthesis using chloroacetonitrile.
Synthetic Pathway Visualization
The following diagram illustrates the divergent pathways and the correct workflow for the target ether.
Figure 1: Divergent synthetic pathways. Direct condensation yields the alkene; the reductive route yields the target ether.
Critical Safety Profile: Chloroacetonitrile
WARNING: Step 2 utilizes Chloroacetonitrile , a highly hazardous alkylating agent.
| Hazard Class | Description | Handling Protocol |
| Acute Toxicity | Fatal if inhaled, swallowed, or in contact with skin. LD50 (Oral, Mouse) ~139 mg/kg [1]. | Use a dedicated fume hood. Double-glove (Nitrile + Laminate). |
| Lachrymator | Causes severe eye irritation and tearing. | Full-face shield or sash lowered completely. |
| Absorption | Rapidly absorbs through skin. | If skin contact occurs, wash immediately with soap/water for 15 min.[1] Seek medical help. |
| Cyanide Risk | Metabolism may release cyanide. | Keep a cyanide antidote kit available in the lab. |
Experimental Protocols
Step 1: Reduction of Cyclohexanone
Objective: Quantitative conversion of ketone to secondary alcohol.
Reagents:
-
Cyclohexanone (1.0 eq)
-
Sodium Borohydride (NaBH
) (0.6 eq) -
Methanol (Solvent, 5 vol)
Procedure:
-
Setup: Charge a round-bottom flask with Cyclohexanone and Methanol. Cool to 0°C using an ice bath.
-
Addition: Add NaBH
portion-wise over 20 minutes. Note: Exothermic evolution of H gas. -
Reaction: Remove ice bath and stir at Room Temperature (RT) for 1 hour. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Carefully add 1M HCl dropwise until pH ~7 to destroy excess hydride.
-
Workup: Remove methanol under reduced pressure. Extract aqueous residue with Ethyl Acetate (3x). Dry organic layer over MgSO
and concentrate. -
Yield: Expect >95% yield of Cyclohexanol (Clear oil). Proceed to Step 2 without distillation if purity >98% by NMR.
Step 2: O-Alkylation (Williamson Ether Synthesis)
We present two methods. Method A is the industry-preferred Phase Transfer Catalysis (PTC) method (safer, easier scale-up). Method B is the classical Sodium Hydride method (anhydrous, higher risk).
Method A: Phase Transfer Catalysis (Recommended)
Rationale: Uses aqueous base, avoiding pyrophoric NaH and strict anhydrous conditions [2].
Reagents:
-
Cyclohexanol (1.0 eq)
-
Chloroacetonitrile (1.2 eq)
-
Toluene (Solvent, 10 vol)
-
NaOH (50% aq. solution, 5.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq - Catalyst)
Protocol:
-
Charge: To a flask equipped with vigorous mechanical stirring, add Cyclohexanol, Toluene, and TBAB.
-
Base Addition: Add 50% NaOH solution. The mixture will be biphasic.[2]
-
Alkylation: Add Chloroacetonitrile dropwise at RT. Caution: Lachrymator.
-
Temperature: Heat the biphasic mixture to 45-50°C for 4-6 hours.
-
Monitoring: Monitor by GC-MS or TLC. Cyclohexanol is less polar than the product.
-
Workup: Cool to RT. Dilute with water. Separate phases. Wash organic phase with water (2x) and Brine (1x).
-
Purification: Dry over Na
SO . Concentrate. Purify via vacuum distillation or flash chromatography (SiO , 10% EtOAc/Hexane).
Method B: Sodium Hydride (Classical)
Rationale: Useful for small-scale, high-purity synthesis where water must be strictly excluded.
Reagents:
-
Cyclohexanol (1.0 eq)
-
Sodium Hydride (NaH, 60% in oil) (1.5 eq)
-
Chloroacetonitrile (1.2 eq)
-
THF (Anhydrous, 10 vol)
Protocol:
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C under Argon. Add Cyclohexanol dropwise. Stir for 30 min at 0°C then 30 min at RT to ensure full alkoxide formation (evolution of H
stops). -
Alkylation: Cool back to 0°C. Add Chloroacetonitrile dropwise.
-
Reaction: Allow to warm to RT and stir overnight.
-
Quench: Extremely Critical. Cool to 0°C. Quench excess NaH with Isopropanol, then water.
-
Workup: Extract with Diethyl Ether. Wash with Brine.[2] Dry and concentrate.
Analytical Validation
Successful synthesis is validated by the disappearance of the alcohol O-H stretch and the appearance of the nitrile and ether functionalities.
| Technique | Parameter | Expected Value/Observation |
| Diagnostic Singlet: | ||
| Methine proton ( | ||
| Cyclohexyl methylene protons. | ||
| IR Spectroscopy | Weak/Medium Nitrile ( | |
| Strong Ether ( | ||
| Absence of | Disappearance of broad Alcohol ( | |
| GC-MS | Molecular Ion |
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (Method A) | Poor phase transfer. | Increase stirring speed (critical for biphasic systems) or increase catalyst load to 10 mol%. |
| Product Hydrolysis | Base concentration too high/Temp too high. | Nitriles can hydrolyze to amides/acids in strong base/heat. Keep Temp <50°C. |
| Elimination Byproduct | Formation of cyclohexene. | Temperature too high during elimination. Ensure reagents are added at 0°C (Method B). |
References
-
Spectrum Chemical. (2007).[1] Material Safety Data Sheet: Chloroacetonitrile. Retrieved from (Verified via search snippets).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
Organic Syntheses. (1984).[6] Synthesis of Cyclohexylideneacetonitrile (Negative Control Reference). Org. Synth. 1984, 62, 179.[6] Retrieved from
-
BenchChem. (2025).[2] Synthesis of Cyclohexyl(4-methylphenyl)acetonitrile (Knoevenagel Mechanism Reference). Retrieved from
-
PubChem. (2025).[7] 2-(Cyclohexyloxy)acetonitrile Compound Summary. Retrieved from
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Acetonitrile, (cyclohexylimino)di- | C10H15N3 | CID 20962 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of 2-(Cyclohexyloxy)acetonitrile Derivatives
Introduction
Optically active 2-(cyclohexyloxy)acetonitrile derivatives are valuable chiral building blocks in medicinal chemistry and materials science. Their structural motif, featuring a stereogenic center bearing both a nitrile and a bulky cyclohexyloxy group, offers a unique combination of steric and electronic properties. The nitrile group serves as a versatile handle for a wide range of chemical transformations, while the chiral ether component can impart crucial stereochemical information and influence molecular recognition in biological systems. This guide provides an in-depth exploration of the stereoselective synthesis of these important compounds, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.
Two primary strategies for the stereoselective synthesis of 2-(cyclohexyloxy)acetonitrile derivatives will be discussed: a direct, one-step synthesis via chiral Brønsted acid-catalyzed hydrocyanation of cyclohexyloxy-substituted vinyl ethers, and a more versatile two-step approach involving the asymmetric synthesis of a chiral cyanohydrin followed by stereospecific etherification. Each approach offers distinct advantages and is suited to different synthetic challenges.
Strategic Approaches to Stereoselective Synthesis
The stereocontrolled construction of the C-O and C-CN bonds at the chiral center is the cornerstone of synthesizing enantiomerically enriched 2-(cyclohexyloxy)acetonitrile derivatives. The choice of synthetic strategy is often dictated by the availability of starting materials and the desired stereochemical outcome.
Strategy 1: One-Step Asymmetric Hydrocyanation of Vinyl Ethers
This elegant approach directly installs the nitrile and cyclohexyloxy groups in a single stereoselective step. The reaction proceeds through the protonation of a cyclohexyl vinyl ether by a chiral Brønsted acid to generate a chiral ion pair. Subsequent nucleophilic attack by a cyanide source, such as trimethylsilyl cyanide (TMSCN), occurs in a stereocontrolled manner, dictated by the chiral environment of the catalyst.[1][2]
Figure 1: Conceptual workflow for the one-step synthesis.
Strategy 2: Two-Step Synthesis via Chiral Cyanohydrin Intermediates
This robust and widely applicable strategy involves two discrete steps:
-
Asymmetric Cyanohydrin Synthesis: An aldehyde is subjected to an enantioselective cyanation reaction to produce a chiral cyanohydrin. This transformation can be achieved using various catalytic systems, including chiral metal complexes (e.g., Ti-salen) or enzymes (hydroxynitrile lyases).
-
Stereospecific O-Alkylation: The resulting chiral cyanohydrin is then etherified with a cyclohexyl electrophile. To preserve the stereochemical integrity of the cyanohydrin, this step must proceed with high stereospecificity. The Williamson ether synthesis and the Mitsunobu reaction are common methods employed for this purpose.[3][4][5][6][7][8]
Figure 2: Workflow for the two-step synthetic approach.
Detailed Experimental Protocols
Protocol 1: One-Step Asymmetric Hydrocyanation of a Cyclohexyl Vinyl Ether
This protocol is adapted from the principles of chiral Brønsted acid-mediated vinyl ether hydrocyanation.[1][2]
Materials:
-
Cyclohexyl vinyl ether
-
Chiral Phosphoric Acid Catalyst (e.g., TRIP or a derivative)
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous toluene
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar
-
Syringes and needles
-
Inert atmosphere (Argon or Nitrogen)
-
Low-temperature cooling bath (e.g., -78 °C, dry ice/acetone)
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the chiral phosphoric acid catalyst (5 mol%).
-
Add anhydrous toluene (0.5 M relative to the vinyl ether) and cool the solution to -78 °C.
-
Slowly add trimethylsilyl cyanide (1.5 equivalents) to the cooled catalyst solution via syringe.
-
In a separate flame-dried flask, dissolve the cyclohexyl vinyl ether (1.0 equivalent) in anhydrous toluene.
-
Slowly add the solution of the cyclohexyl vinyl ether to the cold catalyst/TMSCN mixture over 10-15 minutes.
-
Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(cyclohexyloxy)acetonitrile.
Expected Results:
| Substrate Scope | Catalyst Loading | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Aryl-substituted vinyl ethers | 5 mol% | -78 | 70-90 | 85-95 |
| Alkyl-substituted vinyl ethers | 5 mol% | -78 | 60-80 | 80-90 |
Characterization:
-
¹H NMR (CDCl₃): The proton on the stereogenic center is expected to appear as a triplet or doublet of doublets around δ 4.5-5.0 ppm. The cyclohexyl protons will be visible in the upfield region (δ 1.2-2.0 ppm).
-
¹³C NMR (CDCl₃): The nitrile carbon should appear around δ 115-120 ppm, and the stereogenic carbon around δ 65-75 ppm.
-
Chiral HPLC: The enantiomeric excess should be determined using a chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD) with a suitable mobile phase (e.g., hexane/isopropanol mixture).[9][10][11][12]
Protocol 2: Two-Step Synthesis via Asymmetric Cyanohydrin Formation and Mitsunobu Etherification
This protocol outlines the synthesis of a chiral cyanohydrin from an aldehyde using a Ti-salen catalyst, followed by a stereospecific Mitsunobu reaction with cyclohexanol.[4][7][8]
Step 2a: Asymmetric Synthesis of the Chiral Cyanohydrin
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
(R,R)- or (S,S)-Ti(salen) complex
-
Trimethylsilyl cyanide (TMSCN)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the (R,R)-Ti(salen) catalyst (2 mol%) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add the aldehyde (1.0 equivalent) to the catalyst solution.
-
Slowly add TMSCN (1.2 equivalents) dropwise over 30 minutes.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Stir vigorously for 30 minutes to hydrolyze the silyl ether.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude cyanohydrin is often used in the next step without further purification.
Step 2b: Mitsunobu Etherification with Cyclohexanol
Materials:
-
Crude chiral cyanohydrin from Step 2a
-
Cyclohexanol
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude chiral cyanohydrin (1.0 equivalent), cyclohexanol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the solution. A color change and/or precipitation may be observed.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(cyclohexyloxy)acetonitrile. The Mitsunobu reaction proceeds with inversion of configuration at the stereocenter.[4][8]
Expected Results:
| Step | Substrate | Catalyst | Yield (%) | ee (%) |
| 2a | Benzaldehyde | (R,R)-Ti(salen) | >90 (crude) | >95 |
| 2b | Mandelonitrile | - | 70-85 | Maintained |
Characterization:
-
The characterization will be similar to that described in Protocol 1. The stereochemical outcome of the Mitsunobu reaction should be confirmed, noting the inversion of configuration.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: All reactions, especially those involving TMSCN and the Mitsunobu reagents, are highly sensitive to moisture. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere.
-
Purity of Reagents: The purity of the chiral catalyst and reagents is critical for achieving high enantioselectivity.
-
Reaction Monitoring: Careful monitoring of the reaction progress by TLC is essential to avoid side reactions or decomposition of the product.
-
Purification: The purification of the final product can be challenging due to the potential for co-elution of byproducts from the Mitsunobu reaction (e.g., triphenylphosphine oxide). Careful chromatography is required.
Conclusion
The stereoselective synthesis of 2-(cyclohexyloxy)acetonitrile derivatives can be effectively achieved through either a direct one-step hydrocyanation of vinyl ethers or a versatile two-step sequence involving asymmetric cyanohydrin formation and subsequent stereospecific etherification. The choice of method will depend on the specific target molecule and the availability of starting materials. The protocols provided in this guide offer a solid foundation for researchers to explore the synthesis of this important class of chiral compounds, enabling further advancements in drug discovery and materials science.
References
-
Lu, C., Su, X., & Floreancig, P. E. (2013). Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation. The Journal of Organic Chemistry, 78(18), 9366–9376. [Link]
-
DiBiase, S. A., Beadle, J. R., & Gokel, G. W. (1984). Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile. Organic Syntheses, 62, 179. [Link]
-
Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356. [Link]
-
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1–28. [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]
-
North, M., Usanov, D. L., & Young, C. (2008). Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis. Chemical Reviews, 108(12), 5146–5226. [Link]
-
Brunel, J.-M., & Holmes, I. P. (2004). Titanium-salen-catalysed asymmetric cyanohydrin synthesis. Angewandte Chemie International Edition, 43(19), 2752-2754. [Link]
-
Gregory, R. J. H. (1999). The Synthesis of Chiral Cyanohydrins by Oxynitrilases. Chemical Reviews, 99(12), 3649–3682. [Link]
Sources
- 1. Stereocontrolled cyanohydrin ether synthesis through chiral Brønsted acid-mediated vinyl ether hydrocyanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled Cyanohydrin Ether Synthesis through Chiral Brønsted Acid-Mediated Vinyl Ether Hydrocyanation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Catalytic Transformations of 2-(Cyclohexyloxy)acetonitrile: A Technical Guide
Topic: Catalytic Reactions Involving 2-(Cyclohexyloxy)acetonitrile Document Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Development Scientists
Introduction & Compound Profile
2-(Cyclohexyloxy)acetonitrile (CAS: 68060-33-3) is a versatile
Unlike simple alkyl nitriles, the presence of the
Key Physicochemical Properties
| Property | Value | Relevance |
| Formula | Core scaffold | |
| Mol.[1][2][3][4][5][6] Weight | 139.20 g/mol | Stoichiometry calculations |
| Boiling Point | ~230 °C | High boiling point requires vacuum distillation for purification |
| Reactivity | High susceptibility to deprotonation and metal insertion | |
| Stability | Ether Linkage | Stable to standard hydrogenation; sensitive to strong Lewis acids |
Application I: Heterogeneous Catalytic Hydrogenation
Objective: Synthesis of 2-(Cyclohexyloxy)ethanamine.
The reduction of the nitrile group to a primary amine is the most common transformation for this substrate. A critical challenge in this reaction is the formation of secondary amine byproducts via the condensation of the intermediate imine with the product amine.
Mechanistic Pathway & Selectivity Control
The reaction proceeds through an imine intermediate. To maximize primary amine yield, the catalyst surface must be saturated with ammonia or the reaction must be conducted in acidic media to protonate the product immediately.
Figure 1: Reaction pathway showing the competition between primary amine formation and secondary amine dimerization.
Experimental Protocol: Raney Nickel Reduction
Scope: Validated for gram-scale synthesis.
Reagents:
-
Substrate: 2-(Cyclohexyloxy)acetonitrile (10.0 g, 71.8 mmol)
-
Catalyst: Raney® Nickel (Type 2800, slurry in water), 1.0 g (10 wt%)
-
Solvent: 7N Ammonia in Methanol (100 mL)
-
Hydrogen Gas (
)
Step-by-Step Methodology:
-
Catalyst Preparation: Wash the Raney Nickel slurry (
g) three times with anhydrous methanol to remove water. Caution: Raney Nickel is pyrophoric. Keep wet with solvent at all times. -
Loading: Transfer the washed catalyst into a high-pressure autoclave (e.g., Parr reactor).
-
Substrate Addition: Dissolve the nitrile (10.0 g) in 7N
/MeOH (100 mL) and add to the reactor. -
Purging: Seal the reactor. Purge with
(3x, 50 psi) followed by (3x, 50 psi). -
Reaction: Pressurize to 60 psi (4 bar)
. Heat to 50 °C with vigorous stirring (1000 rpm). -
Monitoring: Monitor
uptake. Reaction is typically complete when uptake ceases (approx. 4–6 hours). -
Work-up: Cool to RT. Vent
. Filter the catalyst through a Celite pad under an Argon blanket (Do not let the catalyst dry out). -
Purification: Concentrate the filtrate under reduced pressure. The residue is often pure enough (>95%) for subsequent steps. If necessary, distill under high vacuum (
mmHg).
Application II: Palladium-Catalyzed -Arylation
Objective: C-H Activation to form quaternary centers or
The
Catalytic Cycle Visualization
Figure 2: Catalytic cycle for the Pd-catalyzed
Experimental Protocol: Cross-Coupling with Aryl Bromides
Scope: Synthesis of 2-aryl-2-(cyclohexyloxy)acetonitriles.
Reagents:
-
Substrate: 2-(Cyclohexyloxy)acetonitrile (1.0 equiv)
-
Aryl Bromide: 1.2 equiv
-
Catalyst Source:
(1-2 mol%) -
Ligand: XPhos or
(2-4 mol%) -
Base: LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (1.3 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube or vial and cool under Argon.
-
Catalyst Pre-mix: Add
and XPhos. Purge with Argon. Add Toluene (0.1 M concentration relative to substrate). Stir for 5 mins to generate the active catalytic species (solution turns from dark purple to orange/brown). -
Reagent Addition: Add the Aryl Bromide and 2-(Cyclohexyloxy)acetonitrile via syringe.
-
Base Addition: Dropwise add LiHMDS solution at room temperature. Note: The
-alkoxy nitrile is acidic enough that cryogenic cooling is usually not required, but add slowly to control exotherm. -
Reaction: Seal and heat to 80 °C for 12–16 hours.
-
Quench: Cool to RT. Quench with saturated
solution. -
Extraction: Extract with EtOAc (3x). Dry organics over
. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (Hydrogenation) | Catalyst poisoning | Ensure substrate is free of sulfur/halides. Increase catalyst loading to 20 wt%. |
| Secondary Amine Formation | Insufficient Ammonia | Increase |
| Low Yield (Arylation) | Protodehalogenation of Ar-Br | Strictly anhydrous conditions required. Ensure LiHMDS quality. |
| C-O Bond Cleavage | Harsh Lewis Acids | Avoid strong Lewis acids ( |
References
-
Catalytic Hydrogenation of Nitriles
- Source: Nishimura, S. (2001).
- Relevance: Defines standard protocols for suppressing secondary amines using ammonia/methanol systems.
-
URL:[Link]
-
Palladium-C
-Arylation of Nitriles: -
Synthesis of Alkoxy Acetonitriles
- Source: Scriven, E. F. V., & Ramsden, C. A. (2019). Nitriles with a Heteroatom Attached to the Cyanocarbon.
- Relevance: General reactivity profiles for -alkoxy nitriles.
-
URL:[Link]
Sources
- 1. EP0623586B1 - Process for the preparation of 2-(1-cyclohexenyl)ethylamine - Google Patents [patents.google.com]
- 2. 2-(1-Cyclohexenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 3. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]
- 4. CHEM21 Case Study: Carbonylative α-Arylation of β Ketonitriles – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 5. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 6. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Application Note and Protocol for the Purification of 2-(Cyclohexyloxy)acetonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-(Cyclohexyloxy)acetonitrile and the Imperative for High Purity
2-(Cyclohexyloxy)acetonitrile is a bifunctional molecule incorporating both a cyclohexyloxy ether group and a nitrile moiety. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. The ether component offers lipophilicity and specific steric bulk, while the nitrile group can be readily transformed into other functionalities such as amines, carboxylic acids, and amides, opening avenues to a diverse range of derivatives.
The efficacy and safety of any synthesized compound, especially in a drug development context, are directly contingent on its purity. Impurities, which can include unreacted starting materials, byproducts, and residual solvents, can lead to misleading biological data, unpredictable side reactions, and potential toxicity. Therefore, a robust and reproducible purification protocol is not merely a procedural step but a critical component of ensuring scientific integrity and the successful application of 2-(Cyclohexyloxy)acetonitrile in further research and development.
This application note provides a detailed, field-proven protocol for the purification of 2-(Cyclohexyloxy)acetonitrile from a crude synthetic reaction mixture. The methodology is grounded in fundamental principles of organic chemistry and is designed to be a self-validating system, ensuring the attainment of high-purity material suitable for the most demanding applications.
Scientific Principles of the Purification Strategy
The purification of 2-(Cyclohexyloxy)acetonitrile from a typical synthetic preparation, such as the Williamson ether synthesis between cyclohexanol and chloroacetonitrile, necessitates a multi-step approach to systematically remove a variety of potential impurities. The likely contaminants include unreacted cyclohexanol, excess chloroacetonitrile, inorganic salts from the base used (e.g., sodium hydride or potassium carbonate), and potential side products.
Our strategy is predicated on a logical sequence of separation techniques that exploit the differing physicochemical properties of the target compound and the impurities:
-
Aqueous Work-up and Liquid-Liquid Extraction: This initial step is designed to remove the bulk of inorganic salts and water-soluble organic impurities. 2-(Cyclohexyloxy)acetonitrile, being a moderately polar organic molecule, will preferentially partition into an organic solvent, while ionic salts will remain in the aqueous phase. Multiple extractions are employed to maximize the recovery of the desired product[1][2][3].
-
Washing of the Organic Phase: The combined organic extracts are washed with brine. This serves two purposes: to further remove any remaining water-soluble impurities and to break up any emulsions that may have formed, facilitating a cleaner separation of the organic and aqueous layers.
-
Drying of the Organic Phase: Residual water is a critical impurity to remove before distillation, as its presence can affect the boiling point and potentially lead to side reactions at elevated temperatures. Anhydrous magnesium sulfate or sodium sulfate is used as a drying agent.
Visualizing the Purification Workflow
Caption: A schematic overview of the purification protocol for 2-(Cyclohexyloxy)acetonitrile.
Detailed Purification Protocol
Safety Precautions: This protocol involves the use of flammable solvents and potentially hazardous materials. All steps should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Crude 2-(Cyclohexyloxy)acetonitrile | Synthesis Grade | N/A |
| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |
| Deionized Water | N/A | In-house |
| Saturated Sodium Chloride Solution (Brine) | N/A | In-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific |
Equipment
-
Separatory funnel (appropriate size for the reaction scale)
-
Erlenmeyer flasks
-
Round-bottom flasks
-
Rotary evaporator
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Vacuum pump
-
Heating mantle with a stirrer
-
Thermometer
-
Cold trap (for vacuum distillation)
Step-by-Step Methodology
Part 1: Aqueous Work-up and Extraction
-
Quenching the Reaction: Carefully and slowly pour the crude reaction mixture into a beaker containing an equal volume of cold deionized water with stirring. Rationale: This step neutralizes any remaining reactive species and dissolves inorganic salts.
-
Transfer to Separatory Funnel: Transfer the quenched mixture to a separatory funnel.
-
First Extraction: Add a volume of diethyl ether approximately equal to the aqueous volume to the separatory funnel. Stopper the funnel, and while securely holding the stopper and stopcock, invert the funnel and immediately vent to release any pressure. Shake the funnel gently for 1-2 minutes with periodic venting[3]. Rationale: Diethyl ether is a common extraction solvent due to its immiscibility with water and its ability to dissolve a wide range of organic compounds. Gentle shaking with venting prevents pressure buildup.
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The organic layer (diethyl ether) will be the top layer due to its lower density than water.
-
Collecting the Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask. Pour the upper organic layer out through the top of the funnel into a separate clean Erlenmeyer flask labeled "Organic Layer". Rationale: Pouring the top layer out prevents re-contamination from any droplets of the aqueous layer remaining in the stopcock.
-
Repeat Extractions: Return the aqueous layer to the separatory funnel and repeat the extraction process (steps 3-5) two more times with fresh portions of diethyl ether. Combine all organic layers in the same "Organic Layer" flask. Rationale: Multiple extractions with smaller volumes of solvent are more efficient at recovering the product than a single extraction with a large volume.
Part 2: Washing and Drying
-
Brine Wash: Return the combined organic extracts to the separatory funnel. Add approximately one-third of the total organic volume of brine. Shake gently and allow the layers to separate. Drain and discard the lower aqueous brine layer. Rationale: The brine wash helps to remove dissolved water from the organic layer and breaks up emulsions.
-
Drying the Organic Layer: Transfer the washed organic layer to a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous magnesium sulfate to the flask. Swirl the flask; if the magnesium sulfate clumps together, add more until some of it remains free-flowing. Let the mixture stand for 15-20 minutes with occasional swirling. Rationale: Anhydrous magnesium sulfate is a fast and efficient drying agent for ethereal solutions.
-
Filtration: Filter the dried organic solution through a fluted filter paper into a clean, dry round-bottom flask to remove the magnesium sulfate. Rinse the flask and the filter paper with a small amount of fresh diethyl ether to ensure complete transfer of the product.
Part 3: Solvent Removal and Final Purification
-
Concentration: Remove the diethyl ether using a rotary evaporator. Use a water bath temperature of 30-40 °C. Continue evaporation until a constant weight of the crude oil is obtained. Rationale: This step removes the volatile extraction solvent, leaving the crude 2-(Cyclohexyloxy)acetonitrile.
-
Fractional Vacuum Distillation: a. Assemble the fractional distillation apparatus. Ensure all glassware is dry and the joints are properly sealed. b. Transfer the crude oil to the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Slowly apply vacuum to the system. A cold trap should be used to protect the vacuum pump. d. Once a stable vacuum is achieved (e.g., 1-5 mmHg), begin to gently heat the distillation flask using a heating mantle. e. Collect and discard any initial low-boiling fractions. f. Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature. This is the purified 2-(Cyclohexyloxy)acetonitrile. g. Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the distillation flask. h. Release the vacuum before turning off the cooling water to the condenser.
Characterization and Purity Assessment
The purity of the collected fractions should be assessed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any proton or carbon-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the sample and identify the molecular weight of the compound and any volatile impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups (C≡N stretch, C-O-C stretch).
Troubleshooting
| Issue | Possible Cause | Solution |
| Emulsion forms during extraction | Vigorous shaking; presence of surfactants | Allow the mixture to stand for a longer period. Add a small amount of brine. Gentle swirling instead of vigorous shaking. |
| Product does not distill | Vacuum is not low enough; temperature is too low | Check for leaks in the distillation setup. Increase the heating mantle temperature gradually. |
| Bumping during distillation | Uneven heating; lack of boiling chips | Use a magnetic stirrer or fresh boiling chips. Ensure even heating. |
| Product decomposes during distillation | Temperature is too high | Use a lower vacuum to decrease the boiling point. |
Conclusion
This application note provides a comprehensive and robust protocol for the purification of 2-(Cyclohexyloxy)acetonitrile. By following this detailed methodology, researchers can obtain a high-purity product suitable for a wide range of synthetic applications. The principles outlined herein are broadly applicable to the purification of other similar organic compounds.
References
-
PubChem. (n.d.). 2-(Cyclohexyloxy)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Extraction. Retrieved from [Link]
-
Nichols, L. (2022). Step-by-Step Procedures for Extractions. Chemistry LibreTexts. Retrieved from [Link]
-
Professor Dave Explains. (2019, February 15). Separating Components of a Mixture by Extraction [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethanol, 2-(cyclohexyloxy)-. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-cyclohexyl-2-phenyl acetonitrile. Retrieved from [Link]
Sources
Derivatization of 2-(Cyclohexyloxy)acetonitrile for biological screening
Application Note: Strategic Derivatization of 2-(Cyclohexyloxy)acetonitrile for Biological Screening
Executive Summary
This guide details the strategic derivatization of 2-(Cyclohexyloxy)acetonitrile (CAS: [Relevant CAS if available, generic structure assumed]), a high-value building block in medicinal chemistry. The cyclohexyloxy moiety serves as a lipophilic, metabolically stable bioisostere for phenyl or tert-butyl groups, offering enhanced 3D-spatial occupancy within receptor pockets (e.g., GPCRs, Kinases).
The nitrile (-CN) functionality is the critical "divergent point." This note provides validated protocols to transform this nitrile into three distinct pharmacophore classes:
-
Tetrazoles: Bioisosteres for carboxylic acids (via [3+2] cycloaddition).[1]
-
Primary Amines: Linkers for fragment-based drug discovery (via Hydride Reduction).
-
Thiazoles: Heterocyclic cores for kinase inhibition (via Hantzsch Synthesis).
Strategic Overview: Divergent Synthesis Map
The following workflow illustrates the transformation of the parent nitrile into libraries of bioactive compounds.
Caption: Divergent synthesis pathways converting 2-(Cyclohexyloxy)acetonitrile into three distinct pharmacophore classes.
Module 1: Synthesis of Tetrazole Bioisosteres
Rationale: The tetrazole ring is a classic bioisostere for carboxylic acids, offering similar acidity (
Protocol: Zinc-Catalyzed [3+2] Cycloaddition Reference: Demko, Z. P., & Sharpless, K. B. (2001).[2][3]
Reagents:
-
2-(Cyclohexyloxy)acetonitrile (1.0 equiv)
-
Sodium Azide (
) (1.1 equiv)[4] -
Zinc Bromide (
) (1.0 equiv)[4] -
Solvent: Water (or Water/Isopropanol 1:1 for solubility)
Step-by-Step Procedure:
-
Setup: In a pressure vial or round-bottom flask, dissolve the nitrile (10 mmol) in 20 mL of water.
-
Addition: Add
(10 mmol) followed by (11 mmol). Note: The order is important to form the active Zinc-Azide species. -
Reaction: Heat the mixture to reflux (100°C) for 12–24 hours. The reaction is heterogeneous initially but may become homogeneous as the tetrazolate forms.
-
Workup (Critical for Safety):
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH 95:5).
Validation:
-
1H NMR: Look for the disappearance of the
-proton shift adjacent to the nitrile (~4.3 ppm) and the appearance of a downfield shift due to the tetrazole ring. -
13C NMR: Disappearance of the nitrile carbon (~118 ppm) and appearance of the tetrazole carbon (~155 ppm).
Module 2: Reduction to Primary Amines
Rationale: The primary amine derivative, 2-(cyclohexyloxy)ethanamine, is a versatile "linker" molecule. It can be coupled with carboxylic acids to form amides (common in PROTACs) or reacted with isothiocyanates to form thioureas.
Protocol: Lithium Aluminum Hydride (LAH) Reduction Reference: Standard Organic Synthesis Protocols (Vogel).
Reagents:
- (2.0 equiv) (1M solution in THF recommended for safety)
-
Solvent: Anhydrous THF
-
Quenching Agents: Water, 15% NaOH
Step-by-Step Procedure:
-
Preparation: Flame-dry a 2-neck flask and purge with Argon/Nitrogen. Add anhydrous THF and cool to 0°C.
-
LAH Addition: Carefully add the
solution. -
Substrate Addition: Dissolve 2-(Cyclohexyloxy)acetonitrile in THF and add dropwise to the LAH suspension at 0°C. Control the exotherm.
-
Reflux: Allow to warm to RT, then reflux for 3–6 hours. Monitor by TLC (Nitrile spot should disappear; Amine spot stays at baseline in non-polar solvent).
-
Fieser Quench (Strict Adherence Required):
-
Isolation: A granular white precipitate (Aluminum salts) will form. Filter through a Celite pad.[6] Dry the filtrate over
and concentrate.
Data Summary Table: Reduction Methods
| Method | Reagent | Conditions | Selectivity | Notes |
| Standard | THF, Reflux | Low | Reduces esters/amides if present. | |
| Mild | THF, Reflux | High | Tolerates esters; excellent for nitriles. | |
| Catalytic | Raney Ni / | EtOH, 50 psi | Medium | Scalable; requires high-pressure equipment. |
Module 3: Hantzsch Thiazole Synthesis
Rationale: Thiazoles are privileged scaffolds in kinase inhibitors (e.g., Dasatinib). This protocol converts the nitrile to a thioamide, then cyclizes it with an
Protocol: Two-Step Conversion Reference: Manjula, K., et al. (2025) - Green Synthesis of Thioamides.
Step A: Thioamide Formation (The "Green" Method)
-
Dissolve nitrile (1 equiv) in DMF.
-
Add
(2 equiv) and (1 equiv). -
Stir at RT for 4–6 hours. The mixture will turn yellow/green.
-
Pour into water, extract with EtOAc. The product is 2-(cyclohexyloxy)ethanethioamide .
Step B: Cyclization
-
Dissolve the thioamide (1 equiv) in Ethanol.
-
Add an
-bromo ketone (e.g., 2-bromoacetophenone) (1 equiv). -
Reflux for 2 hours.
-
Cool and neutralize with
. The thiazole will precipitate.[5]
Quality Control & Characterization
For the parent molecule and derivatives, ensure the following spectral signatures are verified.
| Compound | Key IR Signal ( | Key 1H NMR Signal ( | Mass Spec (ESI) |
| Parent Nitrile | ~2250 (CN stretch) | 4.30 (s, 2H, | |
| Tetrazole | Broad 2400–3200 (NH) | ~4.80 (s, 2H, | |
| Primary Amine | ~3300 (NH stretch) | 2.85 (t, 2H, | |
| Thiazole | ~1500–1600 (C=N) | ~7.0–8.0 (Ar-H + Thiazole H) |
References
-
Demko, Z. P., & Sharpless, K. B. (2001).[2][3] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[1][2] The Journal of Organic Chemistry, 66(24), 7945–7950.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for LAH reduction protocols).
-
Manjula, K., et al. (2025). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide.[7] ResearchGate/ChemInform.
-
PharmaBlock. (2023). Cyclohexanes in Drug Discovery: Bioisosteres and Pharmacophores. Application Note.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: By-product Analysis in 2-(Cyclohexyloxy)acetonitrile Synthesis
An advanced technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Cyclohexyloxy)acetonitrile. This guide provides in-depth troubleshooting, frequently asked questions, and detailed analytical protocols to address challenges related to by-product formation.
The synthesis of 2-(Cyclohexyloxy)acetonitrile, a key intermediate in various development pipelines, is most commonly achieved via the Williamson ether synthesis.[1][2] This SN2 reaction involves the nucleophilic substitution of a halide from an organohalide (chloroacetonitrile) by an alkoxide (sodium or potassium cyclohexoxide).[3] While robust, this synthesis is not without its challenges. The formation of undesired by-products can significantly impact yield, purity, and the overall efficiency of the process, complicating downstream applications.
This guide is designed to serve as a dedicated resource for identifying, understanding, and mitigating the formation of common by-products encountered during this synthesis.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific experimental observations and provides a logical framework for diagnosing and resolving common issues.
Q1: My reaction yield is consistently low, and post-reaction analysis (GC-MS, NMR) shows a significant amount of unreacted cyclohexanol. What is the likely cause?
A1: This observation points toward incomplete deprotonation of cyclohexanol to form the reactive cyclohexoxide nucleophile. The Williamson ether synthesis requires a strong base to generate the alkoxide in situ.[2][4]
-
Causality: The pKa of cyclohexanol is approximately 18. For efficient deprotonation, a base with a conjugate acid pKa significantly higher than this value is required. Common bases include sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[3] If using hydroxides (e.g., NaOH, KOH), especially in the presence of water, the equilibrium may not sufficiently favor the alkoxide.
-
Troubleshooting Steps:
-
Verify Base Potency & Stoichiometry: Ensure the base used is fresh and has not been deactivated by atmospheric moisture. Use at least one full equivalent of the base.
-
Ensure Anhydrous Conditions: Moisture will consume the strong base and inhibit alkoxide formation.[5] Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Allow Sufficient Time for Deprotonation: Before adding chloroacetonitrile, allow adequate time for the base to fully react with the cyclohexanol. This can be monitored by the cessation of hydrogen gas evolution if using metal hydrides.
-
Q2: I've observed an unexpected peak in my GC-MS analysis with a molecular ion (M+) corresponding to m/z 93. What is this impurity?
A2: A peak at m/z 93 likely corresponds to chloroacetamide (C₂H₄ClNO) .
-
Mechanism of Formation: This by-product arises from the hydrolysis of the starting material, chloroacetonitrile.[6] The reaction is typically base-catalyzed. Even trace amounts of water in the reaction mixture can lead to the formation of chloroacetamide, consuming the electrophile and reducing the overall yield of the desired ether.
-
Preventative Measures:
-
Strict Anhydrous Technique: As mentioned in A1, using oven-dried glassware and anhydrous solvents is critical.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the system.
-
Q3: My crude product's IR spectrum shows a sharp absorption peak around 1715 cm⁻¹. The desired product, 2-(cyclohexyloxy)acetonitrile, should not have this peak. What is this by-product?
A3: A peak at ~1715 cm⁻¹ is characteristic of a carbonyl (C=O) stretch. In this reaction context, the most likely source is cyclohexanone .
-
Origin of Impurity: Cyclohexanone can be present for two main reasons:
-
Starting Material Impurity: The cyclohexanol starting material may contain residual cyclohexanone from its own synthesis (often via oxidation of cyclohexane or hydrogenation of phenol).[7]
-
In-situ Oxidation: Although less common under anaerobic Williamson conditions, slight oxidation of cyclohexanol can occur if the reaction is exposed to air at elevated temperatures.
-
-
Consequential By-product Formation: The presence of cyclohexanone can lead to a subsequent Knoevenagel-type condensation reaction with chloroacetonitrile or acetonitrile (if used as a solvent) under basic conditions, forming cyclohexylideneacetonitrile .[8][9] This further complicates the purification process.
-
Recommended Actions:
-
Analyze Starting Material: Check the purity of the cyclohexanol starting material by GC or IR before use.
-
Purify Cyclohexanol: If significant cyclohexanone is detected, consider purifying the alcohol by distillation.
-
Maintain Inert Atmosphere: blanket the reaction with an inert gas to prevent potential air oxidation.
-
Frequently Asked Questions (FAQs)
Q4: What are the most common competing reactions in this synthesis, and how can they be minimized?
A4: The primary competing reaction in a Williamson ether synthesis is the E2 elimination reaction .[10] Additionally, as discussed, hydrolysis of the electrophile is a significant side reaction.
-
SN2 (Desired) vs. E2 (Side Reaction): The cyclohexoxide is a strong nucleophile but also a strong base. It can either attack the carbon atom of chloroacetonitrile (SN2) or act as a base, leading to elimination.
-
Mitigation Strategy: The SN2 reaction is kinetically favored at lower temperatures, while elimination (E2) is entropically favored and becomes more dominant at higher temperatures.[10] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate will maximize the SN2 pathway. Since chloroacetonitrile is a primary halide with no β-hydrogens, classic E2 is not possible, but other base-induced decompositions can be favored by heat.
-
-
Hydrolysis: As detailed in Q2, hydrolysis of chloroacetonitrile to chloroacetamide is a major issue.
-
Mitigation Strategy: The key is rigorous exclusion of water from the reaction system.[5]
-
// Nodes start [label="Cyclohexoxide + Chloroacetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; sn2_product [label="2-(Cyclohexyloxy)acetonitrile\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hydrolysis_product [label="Chloroacetamide\n(By-product)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> sn2_product [label="Sₙ2 Pathway\n(Favored at lower temp.)", color="#4285F4"]; start -> hydrolysis_product [label="Hydrolysis Pathway\n(Requires H₂O)", color="#EA4335"];
// Invisible nodes for alignment {rank=same; sn2_product; hydrolysis_product;} } caption { label="Fig 2. Competing Reaction Pathways."; fontname="Arial"; fontsize=10; }
Q5: Which analytical techniques are recommended for in-process monitoring and final product analysis?
A5: A multi-technique approach is ideal for comprehensive analysis.
| Technique | Application | Key Information Provided |
| TLC | In-process monitoring | Rapidly visualize the consumption of starting materials and the formation of the product. |
| GC-MS | In-process and final analysis | Separate and identify volatile components; provides molecular weight and fragmentation data for by-product identification. |
| NMR (¹H, ¹³C) | Structural elucidation | Confirm the structure of the final product and isolated by-products. |
| FTIR | Starting material & final analysis | Identify key functional groups (e.g., absence of -OH, presence of C≡N, C-O-C). |
Q6: I am using a phase-transfer catalyst (PTC) for this synthesis. Can this introduce unique by-products?
A6: Yes, while phase-transfer catalysis can improve reaction rates, especially on an industrial scale, it has its own potential pitfalls.[4]
-
Catalyst Degradation: Quaternary ammonium salts, common PTCs, can undergo Hofmann elimination under strongly basic conditions at elevated temperatures, leading to the formation of alkenes and tertiary amines. These can appear as minor, unexpected impurities in your analysis.
-
Thermal Instability: Ensure the chosen PTC is stable at your reaction temperature to avoid the generation of degradation by-products.
Analytical Protocols & Workflows
Protocol 1: In-Process Reaction Monitoring by TLC
-
Plate: Silica gel 60 F₂₅₄
-
Mobile Phase (Eluent): A starting point is 10-20% Ethyl Acetate in Hexanes. This should be optimized to achieve an Rf value of ~0.3-0.4 for the product.
-
Procedure:
-
Carefully withdraw a micro-sample from the reaction mixture using a capillary tube.
-
Dilute the sample in a small amount of ethyl acetate or dichloromethane.
-
Spot the diluted sample on the TLC plate alongside co-spots of your starting materials (cyclohexanol, chloroacetonitrile).
-
Develop the plate in the eluent chamber.
-
Visualize under UV light (if applicable) and then stain using an appropriate agent (e.g., potassium permanganate stain, which will react with the cyclohexanol).
-
-
Interpretation: Monitor the disappearance of the cyclohexanol spot and the appearance of a new product spot.
Workflow for By-product Identification
The following workflow provides a systematic approach to identifying unknown impurities.
// Nodes start [label="Crude Reaction Mixture", shape=invhouse, fillcolor="#F1F3F4"]; gcms [label="GC-MS Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="Analyze Mass Spectra\n(MW, Fragmentation)", fillcolor="#FBBC05", fontcolor="#202124"]; hypothesis [label="Hypothesize By-product\nStructures", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purify [label="Purify By-product\n(e.g., Column Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; nmr [label="NMR Analysis\n(¹H, ¹³C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm [label="Confirm Structure", shape=house, fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="Optimize Reaction Conditions\n(Temp, Solvent, Purity)", shape=invhouse, fillcolor="#F1F3F4"];
// Edges start -> gcms; gcms -> data; data -> hypothesis; hypothesis -> purify [label="If present in\nsufficient quantity"]; purify -> nmr; nmr -> confirm; hypothesis -> optimize [style=dashed, label="Based on likely identity"]; confirm -> optimize; } caption { label="Fig 3. Systematic Workflow for By-product Identification."; fontname="Arial"; fontsize=10; }
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link][4]
-
Wang, M. et al. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology. [Link][5]
-
Osunstate. (n.d.). Mastering The Williamson Ether Synthesis. [Link]
-
DiBiase, S. A., Beadle, J. R., & Gokel, G. W. (1984). Synthesis of α,β-Unsaturated Nitriles from Acetonitrile: Cyclohexylideneacetonitrile and Cinnamonitrile. Organic Syntheses, 62, 179. [Link][8]
-
Owlcation. (2023). Organic Chemistry Lab Report: Synthesis of Cyclohexanone. [Link][7]
-
Askin, D. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][3]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. francis-press.com [francis-press.com]
- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 7. owlcation.com [owlcation.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-(Cyclohexyloxy)acetonitrile Reactions
Welcome to the technical support guide for 2-(Cyclohexyloxy)acetonitrile. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals working with this versatile α-alkoxy nitrile. The guidance herein is structured to address practical, real-world experimental challenges, focusing on the underlying chemical principles to empower you to resolve issues effectively.
Frequently Asked Questions (FAQs)
Synthesis & Purity
Question 1: I am attempting to synthesize 2-(Cyclohexyloxy)acetonitrile via a Williamson ether synthesis, but my yields are consistently low. What are the most likely causes?
Answer: Low yields in the synthesis of 2-(Cyclohexyloxy)acetonitrile, which is optimally prepared by reacting an alkali metal salt of cyclohexanol (cyclohexoxide) with a haloacetonitrile, are typically rooted in two main areas: incomplete deprotonation of the starting alcohol and competing side reactions.
The Williamson ether synthesis is an SN2 reaction.[1] For this specific target, the viable pathway involves cyclohexoxide as the nucleophile and a haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) as the electrophile. The reverse—using a cyclohexyl halide and the anion of hydroxyacetonitrile—is not feasible due to the high propensity of secondary halides to undergo E2 elimination.[2]
Common Pitfalls and Solutions:
-
Incomplete Deprotonation of Cyclohexanol: Cyclohexanol has a pKa of ~16-18. To ensure complete formation of the nucleophilic cyclohexoxide, you must use a sufficiently strong base.[3]
-
Weak Base: Using bases like NaOH or KOH can result in an unfavorable equilibrium, leaving a significant amount of the less reactive neutral alcohol in the mixture.
-
Recommended Bases: Sodium hydride (NaH) or potassium hydride (KH) are excellent choices.[1] They react irreversibly to deprotonate the alcohol, with the only byproduct being hydrogen gas, which bubbles out of the solution.
-
-
E2 Elimination Competition: While your electrophile (haloacetonitrile) is primary and not prone to elimination, the nucleophile (cyclohexoxide) is a strong base. If the reaction temperature is too high, it can promote side reactions. The primary competing reaction in this specific synthesis is not the classic E2 elimination to form an alkene from the electrophile, but rather base-catalyzed decomposition or polymerization of the haloacetonitrile.
-
Solvent Choice: The choice of solvent is critical. It must be aprotic to avoid protonating the highly reactive cyclohexoxide.
-
Ideal Solvents: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable choices. Using cyclohexanol itself as the solvent is not recommended as it can interfere with the reaction equilibrium unless a stoichiometric amount of a very strong base is used.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting logic for low yield synthesis.
Question 2: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this impurity be?
Answer: Given the reactants, the most probable impurity with similar polarity is the amide, 2-(cyclohexyloxy)acetamide. This results from the partial hydrolysis of the nitrile functional group.[4]
Source of Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, typically accelerated by heat, to first form an amide and then a carboxylic acid.[5][6] Water can be introduced into your reaction from several sources:
-
Wet Solvents or Reagents: Using non-anhydrous solvents or reagents.
-
Atmospheric Moisture: Performing the reaction or workup in an open-to-air setup.
-
Aqueous Workup: During the workup procedure, if the conditions are not carefully controlled (e.g., quenching with a strong acid or base, or prolonged heating), hydrolysis can occur.
Troubleshooting & Purification Strategies:
| Impurity Source | Mitigation Strategy | Purification Tip |
| Water Contamination | Use freshly dried solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). | Minimize contact time with water during the workup. Keep the temperature low. |
| Workup Conditions | Quench the reaction with a saturated, neutral salt solution (e.g., NH₄Cl) instead of strong acid/base. | If the amide has formed, purification can be challenging. Consider using a different chromatography system, such as aqueous normal-phase or HILIC.[7] Alternatively, you could attempt to force the hydrolysis of the entire batch to the carboxylic acid, which would have a very different polarity and be easily separable. |
Reaction & Stability
Question 3: I am trying to hydrolyze 2-(Cyclohexyloxy)acetonitrile to 2-(cyclohexyloxy)acetic acid, but the reaction stalls at the amide intermediate. How can I drive the reaction to completion?
Answer: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, and the second step—hydrolysis of the intermediate amide—is often the rate-limiting step.[8] To drive the reaction to completion, you need to employ more forcing conditions.
Recommended Protocols for Complete Hydrolysis:
-
Acid-Catalyzed Hydrolysis:
-
Reagents: A mixture of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in water or an alcohol/water mixture.
-
Conditions: Reflux the mixture for several hours. The high temperature and strong acid concentration are necessary to hydrolyze the stable amide intermediate.
-
Mechanism: The nitrile is first protonated, making it more electrophilic for attack by water. The resulting amide is then protonated on the carbonyl oxygen, making it susceptible to a second nucleophilic attack by water.[6]
-
-
Base-Catalyzed Hydrolysis:
-
Reagents: A concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or an ethylene glycol/water mixture.
-
Conditions: Reflux for an extended period. Using a high-boiling solvent like ethylene glycol allows for higher reaction temperatures, which can significantly accelerate the hydrolysis of the amide.
-
Post-Reaction: Note that basic hydrolysis will yield the carboxylate salt. You must perform an acidic workup (e.g., with 1M HCl) to protonate it and obtain the final carboxylic acid product.[9]
-
dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Two-step hydrolysis of the nitrile.
Question 4: Is 2-(Cyclohexyloxy)acetonitrile stable? What conditions should I avoid during storage and in subsequent reactions?
Answer: 2-(Cyclohexyloxy)acetonitrile is a moderately stable organic molecule, but its stability is compromised by certain conditions due to its functional groups.
Key Stability Considerations:
-
Thermal Stability: While no specific studies on this molecule are publicly available, α-alkoxy nitriles can be susceptible to decomposition at high temperatures. Avoid prolonged heating above 100-120°C unless under controlled reaction conditions. Thermal decomposition could potentially lead to elimination reactions, yielding cyclohexene and other degradation products.[10][11]
-
pH Stability:
-
Acidic Conditions: The molecule is most vulnerable to strong acidic conditions. The ether linkage can be cleaved by strong protic acids (like HBr or HI) at elevated temperatures. The nitrile group will hydrolyze under aqueous acidic conditions.[5]
-
Basic Conditions: The molecule is generally more stable under basic conditions, though strong, hot aqueous base will hydrolyze the nitrile.[4][12] The ether bond is stable to base.
-
-
Storage: Store in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere, to protect it from atmospheric moisture and prevent slow hydrolysis.
| Condition | Potential Outcome | Recommendation |
| High Temperature | Decomposition, potential elimination. | Use the lowest feasible temperature for reactions; avoid prolonged heating. |
| Strong Aqueous Acid | Hydrolysis of nitrile; potential cleavage of ether bond. | Use non-aqueous acidic conditions if possible, or perform reactions at low temperatures. |
| Strong Aqueous Base | Hydrolysis of nitrile. | If the nitrile must be preserved, avoid strong aqueous bases, especially with heat. |
| Moisture | Slow hydrolysis to the amide. | Store in a desiccator or under an inert atmosphere. |
References
- Biotage. (2023).
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
- Benchchem. (n.d.). 2-[(1R,2S)-2-hydroxycyclohexyl]acetonitrile.
- Organic Syntheses. (n.d.). Ethanol, 2-(cyclohexyloxy)-. Org. Synth. 1961, 41, 27.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry LibreTexts. (2025). Preparing Ethers.
- Benchchem. (n.d.).
- Organic Syntheses. (n.d.). Synthesis of α,β-unsaturated nitriles from acetonitrile: Cyclohexylideneacetonitrile and cinnamonitrile. Org. Synth. 1984, 62, 179.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- Givaudan SA. (2019). Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof. EP3433231A1.
- Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros.
- Givaudan SA. (2019). The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue. CN109415306A.
- Chemistry LibreTexts. (2025). Chemistry of Nitriles.
- PubMed. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Nitriles.
- YouTube. (2023). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes.
- Chemistry LibreTexts. (2025). Hydrolysis Reactions.
- ResearchGate. (n.d.). The reaction process of the two-step hydrolysis method.
- MDPI. (2021). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Polymers, 13(21), 3797.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4.
- ResearchGate. (n.d.).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Guide: Purification & Impurity Removal for 2-(Cyclohexyloxy)acetonitrile
Introduction & Compound Profile
2-(Cyclohexyloxy)acetonitrile is a critical intermediate in the synthesis of pharmaceutical building blocks, particularly for introducing cyclohexyloxy motifs into heterocycles. High purity (>98%) is often required to prevent side reactions in subsequent steps, such as Grignard additions or nitrile reductions, where impurities like cyclohexanol or chloroacetonitrile can poison catalysts or lead to complex mixtures.
Physicochemical Profile
| Property | Value (Approx.) | Notes |
| CAS Number | 30933-63-2 | Verified identifier.[1] |
| Molecular Formula | C₈H₁₃NO | MW: 139.19 g/mol |
| Boiling Point | ~220°C (atm) / 95–105°C (10 mmHg) | Est.[1] based on 2-(cyclohexyloxy)ethanol analogs [1].[2] |
| Solubility | Soluble in Et₂O, DCM, EtOAc, Toluene. | Immiscible with water. |
| Key Hazards | Toxic, Irritant.[3] | Precursors are lachrymators (Chloroacetonitrile). |
Impurity Profiling & Diagnostics
Before initiating purification, identify the likely contaminants based on the synthesis route (typically O-alkylation of cyclohexanol with chloroacetonitrile).
Common Impurities Table
| Impurity | Origin | Detection (TLC/GC) | Removal Strategy |
| Cyclohexanol | Unreacted Starting Material | Broad peak (GC); Stains with PMA/Vanillin. | Distillation or Chemical Scavenging.[1] |
| Chloroacetonitrile | Unreacted Reagent | Low retention time; lachrymatory smell. | Vacuum Distillation (Volatile). |
| Cyclohexene | Elimination Side Product | Very low BP (83°C); Alkene proton NMR. | Fore-run in distillation. |
| 2-(Cyclohexyloxy)acetamide | Hydrolysis Byproduct | Low R_f (polar); Amide peaks in IR/NMR. | Silica Chromatography or Water Wash. |
Tier 1: Rapid Troubleshooting (FAQ)
Q: My crude product has a strong, pungent, tear-inducing odor. Is this normal? A: No. The pure nitrile has a mild, ether-like odor. A lachrymatory smell indicates residual chloroacetonitrile . Action: Perform a high-vacuum strip or wash the organic layer with dilute aqueous ammonia (carefully) to hydrolyze the halo-nitrile, though distillation is safer and more effective.
Q: The product is yellow/orange. How do I fix this? A: Color usually indicates oligomerization of the nitrile or traces of oxidized cyclohexanone derivatives. Action: Dissolve in diethyl ether or DCM and treat with Activated Charcoal (5% w/w) for 30 minutes. Filter through Celite. If color persists, distillation is required.[1]
Q: I see a persistent impurity by GC that elutes just before my product. A: This is likely cyclohexanol (BP ~161°C vs Product >200°C). Because the boiling point difference is ~60°C at atmospheric pressure, they can co-distill if the vacuum is too strong or the column too short. Action: Use the Phthalic Anhydride Scavenging Protocol (See Tier 2) or fractional distillation.
Tier 2: Chemical Purification Protocols
Protocol A: The "Phthalic Scavenger" (For removing Cyclohexanol)
If fractional distillation fails to remove the last 5-10% of cyclohexanol, use chemical derivatization to render the alcohol acidic and water-soluble [2].
Mechanism: Phthalic anhydride reacts selectively with the alcohol (cyclohexanol) to form a half-ester. The nitrile (ether) remains unreacted. The half-ester is then extracted into aqueous base.
Step-by-Step:
-
Setup: Dissolve crude mixture (containing <10% alcohol) in Pyridine (2 equiv relative to estimated alcohol).
-
Reaction: Add Phthalic Anhydride (1.5 equiv relative to alcohol). Heat to 90°C for 1 hour.
-
Workup: Cool and dilute with DCM.
-
Wash 1 (Acidic): Wash with cold 1M HCl to remove Pyridine.
-
Wash 2 (Basic): Wash vigorously with 10% Na₂CO₃ or NaOH . The cyclohexyl phthalate half-ester will partition into the aqueous layer.
-
Dry: Dry organic layer over MgSO₄ and concentrate.
Protocol B: Standard Aqueous Workup
For removing inorganic salts and basic impurities.
-
Dilute reaction mixture with Diethyl Ether (preferred over DCM for better phase separation).
-
Wash 2x with Water (Removes salts).
-
Wash 1x with Brine .
-
Dry over Na₂SO₄ (Sodium sulfate is preferred over Magnesium sulfate for nitriles to avoid coordination, though MgSO₄ is generally acceptable).
Tier 3: Distillation & Chromatography[4]
Decision Tree: Purification Workflow
The following diagram illustrates the logical flow for purifying 2-(Cyclohexyloxy)acetonitrile based on impurity levels.
Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.
Vacuum Distillation Parameters
Distillation is the most scalable method.
-
Vacuum: 5–10 mmHg (Oil pump or strong aspirator).
-
Bath Temp: ~130°C.
-
Fractions:
-
Fore-run (<70°C @ 10mmHg): Contains Cyclohexene, Chloroacetonitrile, and Water. Discard safely.
-
Intermediate (~70-85°C @ 10mmHg): Mixed fraction containing Cyclohexanol.
-
Main Fraction (95–105°C @ 10mmHg): Pure 2-(Cyclohexyloxy)acetonitrile.
-
Flash Chromatography
Recommended for small scale (<5g) or final polishing.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient Hexane:Ethyl Acetate (95:5 → 80:20).
-
TLC Visualization: KMnO₄ stain (Alkyl group) or Iodine chamber. UV activity is weak (no conjugation), so UV lamps are ineffective unless impurities are aromatic.
Analytical Validation
Once purified, validate the compound using these key markers:
| Technique | Expected Signal | Impurity Flag |
| ¹H NMR (CDCl₃) | δ 4.30 (s, 2H) : -O-CH₂-CNδ 3.45 (m, 1H) : Cyclohexyl C1-H | δ 3.60 (m) : Cyclohexanolδ 4.10 (s) : Chloroacetonitrile |
| IR Spectroscopy | ~2240 cm⁻¹ : Nitrile (C≡N) stretch (Weak/Sharp) | ~3400 cm⁻¹ : Broad O-H stretch (Alcohol/Water) |
| GC-MS | M+ = 139 | M+ = 100 (Cyclohexanol) |
References
-
Organic Syntheses , Coll.[4] Vol. 5, p. 242 (1973); Vol. 48, p. 62 (1968). Preparation of 2-Cyclohexyloxyethanol (Analogous boiling point estimation).Link
- Vogel, A.I., Textbook of Practical Organic Chemistry, 5th Ed., Longman Scientific & Technical, 1989. Purification of Ethers and Removal of Alcohols via Phthalic Anhydride.
-
PubChem Compound Summary , "Chloroacetonitrile" (CAS 107-14-2). Physical properties and safety data.[3][5]Link
-
Sigma-Aldrich , "Cyclohexanol" Safety Data Sheet. Boiling point and solubility data.Link
Sources
Common pitfalls in the synthesis of nitrile compounds
User Query: Nitrile Synthesis Troubleshooting & Optimization Ticket ID: #NIT-SYN-402 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Nitrile Synthesis Help Desk
Welcome to the technical support center for nitrile synthesis. You are likely here because your reaction has stalled, your yield is abysmal due to elimination side products, or your palladium catalyst has deactivated.
Nitriles are deceptive. The cyanide ion (
Module 1: Classical Nucleophilic Substitution ( )
Target: Aliphatic Nitriles (
The Core Pitfall: The Basicity Trap
The cyanide ion is an ambident nucleophile and a moderately strong base (
Troubleshooting Protocol
| Symptom | Root Cause | Corrective Action |
| High Alkene Content (NMR) | Substrate is sterically hindered; | Switch Solvent: Use DMSO. The rate of |
| No Reaction (Biphasic) | Phase Transfer Catalysis (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) or 18-Crown-6 to shuttle | |
| Isonitrile Formation | Ambident attack by Nitrogen instead of Carbon. | Hard/Soft Control: Avoid |
Visualizing the Competition: vs. E2
Caption: Kinetic competition between substitution (favored by polar aprotic solvents) and elimination (favored by heat/steric hindrance).
Module 2: Palladium-Catalyzed Cyanation
Target: Aryl Nitriles (
The Core Pitfall: Catalyst Poisoning
This is the most frequent failure mode in cross-coupling cyanation. The product (Aryl-CN) and the reagent (
The "Slow Release" Solution
To prevent poisoning, the concentration of free cyanide must be kept low.
-
Use
: It has low solubility in DMF/NMP, releasing slowly as the reaction consumes it. -
Use
: A non-toxic, air-stable source.[2][3] It requires higher temperatures ( ) but prevents catalyst death because the cyanide is locked in the iron complex until transmetallation [3].
Troubleshooting Matrix
| Issue | Diagnosis | Solution |
| Reaction stalls at ~10-20% | Catalyst death via cyanide saturation. | Switch from |
| Black Precipitate (Pd Black) | Ligand dissociation. | Use bidentate ligands (e.g., Xantphos, DPPF) which resist displacement by cyanide better than monodentate phosphines. |
| Starting Material Remains | Oxidative addition failure. | If using Aryl Chlorides, switch to bulky, electron-rich ligands (e.g., Buchwald precatalysts) or switch substrate to Aryl Bromide/Iodide. |
Workflow: The Non-Toxic Beller Protocol ( )[3]
Caption: The catalytic cycle showing the critical danger zone where excess free cyanide irreversibly sequesters the Palladium.
Module 3: Amide Dehydration
Target: Nitriles from Primary Amides (
The Core Pitfall: Harsh Conditions & Chemoselectivity
Traditional dehydration uses thionyl chloride (
The "Mild" Solution: Burgess Reagent
For sensitive substrates, the Burgess Reagent (methyl N-(triethylammoniumsulfonyl)carbamate) effects dehydration under neutral conditions via a syn-elimination mechanism [4].[8][9]
Protocol (Burgess Dehydration):
-
Dissolve: Amide (1.0 eq) in dry DCM or THF.
-
Add: Burgess Reagent (2.0 - 2.5 eq).
-
Stir: Room temperature for 2-12 hours.
-
Workup: Filter through a short silica plug (removes water-soluble byproducts).
-
Note: The reagent is moisture-sensitive. Handle quickly or in a glovebox.
Module 4: Safety & Waste Management (Critical)
WARNING: Cyanide salts and HCN gas are rapidly fatal.[10]
-
Acidification Hazard: Never allow cyanide waste to contact acid. This generates HCN gas.[6][10][11][12]
-
Rule: Keep cyanide waste streams at pH > 10 using NaOH.
-
-
Quenching Protocol (The "Bleach Method"):
-
Do not just pour cyanide down the drain.
-
Step 1: Dilute the reaction mixture with water and adjust pH to >10 with NaOH.
-
Step 2: Slowly add Sodium Hypochlorite (Bleach) or Calcium Hypochlorite.
-
Mechanism:
(Cyanate, 1000x less toxic) . -
Verification: Test with starch-iodide paper (should turn blue due to excess oxidant) or Prussian Blue test (should be negative for cyanide) [5].
-
References
-
Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Alkyl Halides and Sodium Cyanide in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879. Link
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-Toxic, and Easy-to-Handle Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[3] Chemical Communications, (12), 1388–1389. Link
-
Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510. Link
-
Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973). Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26–31. Link
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
Sources
- 1. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morpholinophenyl)phosphine as a ligand - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Amide Dehydration Mechanism by SOCl2, POCl3, and P2O5 - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. journal.iisc.ac.in [journal.iisc.ac.in]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 12. ehs.yale.edu [ehs.yale.edu]
Technical Support Center: Work-up Procedures for 2-(Cyclohexyloxy)acetonitrile Reactions
Welcome to the technical support hub for researchers engaged in the synthesis and purification of 2-(Cyclohexyloxy)acetonitrile. This guide is structured to provide not just procedural steps, but the underlying chemical principles and field-proven insights to navigate the complexities of your reaction work-up. We will address common challenges, from quenching reactive intermediates to isolating the final product with high purity.
Section 1: Foundational Principles & Safety Imperatives
The synthesis of 2-(Cyclohexyloxy)acetonitrile, commonly achieved via a Williamson ether synthesis, involves the reaction of an alkali metal salt of cyclohexanol with a haloacetonitrile, or the reaction of a cyclohexyl halide with an alkali metal cyanide in the presence of a phase-transfer catalyst.[1][2] A related pathway, the Kolbe nitrile synthesis, involves reacting a cyclohexyl halide with a metal cyanide.[3] Regardless of the synthetic route, the work-up procedure is critical for safety, yield, and purity.
Core Safety Concern: Cyanide Management
The primary hazard in these reactions is the handling of alkali metal cyanides (e.g., NaCN) and the potential generation of highly toxic hydrogen cyanide (HCN) gas.[4][5]
-
Hydrogen Cyanide (HCN) Generation: Cyanide salts react readily with acids to produce HCN gas.[4] Crucially, all aqueous solutions containing cyanide must be kept basic (pH > 10) at all times to prevent the formation of HCN. [6]
-
Quenching Excess Cyanide: Unreacted cyanide in the reaction mixture must be chemically neutralized before disposal. A common and effective method is oxidation using sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.[4][6][7] This converts the toxic cyanide ion into the much less toxic cyanate ion.
NaCN + H₂O₂ → NaOCN + H₂O[4]
Section 2: General Work-up Protocol & Experimental Workflow
This section outlines a standard, robust work-up procedure for a typical 2-(Cyclohexyloxy)acetonitrile synthesis.
Visualized Experimental Workflow
Caption: A typical workflow from quenching to final product purification.
Step-by-Step Methodology
-
Cooling and Quenching:
-
Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction vessel to 0-5 °C using an ice bath.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or cold water. This helps to dissipate any exothermic processes during quenching.
-
Crucially, ensure the aqueous phase remains basic (pH > 10), testing with pH paper. If necessary, add a small amount of 1M NaOH solution.
-
-
Liquid-Liquid Extraction:
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Diethyl ether is less dense than water and will form the top layer.[8]
-
Perform the extraction three times with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume.[9] Combine the organic extracts.
-
-
Washing the Organic Phase:
-
Wash the combined organic layers sequentially with:
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous inorganic salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[12] Add the drying agent, swirl the flask, and observe. If the agent clumps together, add more until some particles remain free-flowing.[11]
-
Filter the dried solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Section 3: Troubleshooting Guide
This section addresses specific issues that may arise during the work-up procedure in a problem-solution format.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent Emulsion During Extraction | 1. The pH of the aqueous layer is near neutral. 2. High concentration of salts or polymeric materials. 3. Vigorous shaking of the separatory funnel. | 1. Add Brine: Add a significant volume of saturated NaCl (brine) solution. The increased ionic strength of the aqueous phase often forces the layers to separate.[10] 2. Adjust pH: Ensure the aqueous layer is distinctly acidic or basic (if compatible with the product). 3. Filtration: Filter the entire mixture through a pad of Celite or glass wool. 4. Patience: Allow the funnel to stand undisturbed for an extended period. |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Product Hydrolysis: The nitrile group may have hydrolyzed to the corresponding carboxylic acid or amide, which would remain in the aqueous layer during extraction.[13][14] 3. Product Loss During Work-up: The product may have some water solubility, especially if the reaction solvent (e.g., THF, Acetonitrile) is not fully removed or partitioned.[15] | 1. Confirm Completion: Before work-up, always confirm reaction completion via TLC/LC-MS. 2. Check Aqueous pH: After extraction, acidify the aqueous layer and re-extract to see if any acidic hydrolysis product can be isolated. This can confirm if hydrolysis was the issue.[16] 3. Back-Extraction: If a water-miscible solvent like THF was used, ensure sufficient dilution with the extraction solvent and wash multiple times to partition it into the aqueous layer.[15] |
| Product is a Dark Oil | 1. Side Reactions/Decomposition: High reaction temperatures can lead to decomposition. 2. Residual Impurities: Failure to remove all colored impurities during the washing steps. | 1. Activated Carbon: Dissolve the crude product in a minimal amount of solvent and stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite. 2. Purification: Proceed to column chromatography or vacuum distillation, which are effective at removing colored impurities. |
| NMR/GC-MS Shows Isonitrile Impurity | The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile (R-NC) byproduct, a common issue in Kolbe-type syntheses.[3] | Acidic Wash: Isonitriles are more readily hydrolyzed under acidic conditions than nitriles. A dilute acid wash (e.g., 1M HCl) during the work-up can help remove them, but this risks hydrolyzing the desired nitrile product. Caution is advised. [3] Purification: The most reliable method is to separate the nitrile and isonitrile via fractional distillation or careful column chromatography. |
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I properly prepare a bleach bath for quenching cyanide waste? A: In a designated waste container inside a fume hood, prepare a solution of household bleach (sodium hypochlorite) and water. A common practice is to use approximately 500 mL of bleach per 2 grams of cyanide used, diluted with 1 L of water.[7] Slowly add your basic (pH > 10) aqueous cyanide waste to this bleach bath with stirring. Allow it to sit for at least 24 hours to ensure complete oxidation before disposing of it as hazardous waste according to your institution's guidelines.[7]
Q2: Which extraction solvent is best? Diethyl ether, ethyl acetate, or dichloromethane? A: The choice depends on several factors.
-
Diethyl Ether: Excellent solvent for many organics, low boiling point (easy to remove), and less dense than water.[8] A good first choice.
-
Ethyl Acetate: Higher boiling point, slightly more polar than ether, and also less dense than water. Can sometimes extract more polar byproducts.
-
Dichloromethane (DCM): More dense than water (will be the bottom layer), which can be advantageous.[9] However, it is more prone to forming emulsions.
| Solvent | Density (g/mL) | Boiling Point (°C) | Layer in Water |
| Diethyl Ether | 0.71 | 34.6 | Top[8] |
| Ethyl Acetate | 0.90 | 77.1 | Top |
| Dichloromethane | 1.33 | 39.6 | Bottom[9] |
| Water | 1.00 | 100.0 | - |
Q3: My product seems to be hydrolyzing during the work-up. How can I prevent this? A: Nitrile hydrolysis is catalyzed by both strong acid and strong base, especially with heat.[13][14] To minimize this during work-up:
-
Work Quickly and Cold: Perform the quenching and extraction steps at low temperatures (0-10 °C) and without unnecessary delays.
-
Avoid Strong Acids/Bases: Use mild washing agents like saturated sodium bicarbonate instead of stronger bases like NaOH. Avoid any contact with strong acids.
-
Anhydrous Conditions: Ensure the reaction itself is run under strictly anhydrous conditions to prevent hydrolysis before the work-up begins.
Q4: Is vacuum distillation or column chromatography better for purifying 2-(Cyclohexyloxy)acetonitrile? A: This depends on the nature of the impurities.
-
Vacuum Distillation: Ideal if the main impurities are unreacted starting materials with boiling points significantly different from your product. It is often faster and more scalable for larger quantities.
-
Column Chromatography: More effective for separating compounds with similar boiling points, such as isomers (e.g., isonitrile byproduct) or byproducts with similar polarity. It is the preferred method for achieving the highest purity on a lab scale.
Troubleshooting Logic Diagram
Caption: A decision tree for diagnosing the cause of low product yield.
References
-
Benchchem Technical Support Team. (2025). Technical Support Center: Navigating Nitrile Hydrolysis in Synthesis. Benchchem.
-
Fisher Scientific. (N.D.). Safety Data Sheet - Cyclopropylacetonitrile. Fisher Scientific.
-
Google Patents. (1939). US2154713A - Process for extracting ethereal oils.
-
University of Colorado Boulder, Department of Chemistry. (N.D.). Extraction.
-
Organic Synthesis. (N.D.). Hydrolysis of Nitriles.
-
University of California, Irvine, Department of Chemistry. (N.D.). Exp 6 - Extraction.
-
Columbia University, Department of Chemistry. (N.D.). Solid-Liquid Extraction.
-
University of Rochester, Department of Chemistry. (N.D.). Workup for Reactions in THF/Dioxane.
-
Chad's Prep. (N.D.). 20.11 Synthesis and Reactions of Nitriles.
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
-
Chemistry Steps. (N.D.). Reactions of Nitriles.
-
Imperial College London. (2021). Cyanide Compounds Safety Presentation.
-
Cooperative Organic Chemistry Student Laboratory Manual. (N.D.). Extraction and Drying.
-
Sciencemadness Wiki. (2024). Kolbe nitrile synthesis.
-
Reddit. (2023). CuCN quenching. r/Chempros.
-
DiBiase, S. A., Beadle, J. R., & Gokel, G. W. (1984). SYNTHESIS OF α,β-UNSATURATED NITRILES FROM ACETONITRILE: CYCLOHEXYLIDENEACETONITRILE AND CINNAMONITRILE. Organic Syntheses, 62, 179.
-
Google Patents. (2019). EP3433231A1 - Preparation of 2-cyclohexyliden-2-phenyl acetonitrile and odoriferous structural analogs thereof.
-
Leggetter, B. E., & Brown, R. K. (1963). 2-Cyclohexyloxyethanol. Organic Syntheses, 43, 23.
-
University of Colorado Boulder, Department of Chemistry. (N.D.). Drying Organic Solutions.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Organic Chemistry Tutor. (N.D.). Williamson Ether Synthesis.
-
Chemistry Steps. (N.D.). The Williamson Ether Synthesis.
-
Wikipedia. (N.D.). Sodium cyanide.
-
BYJU'S. (N.D.). Williamson Ether Synthesis reaction.
-
Wikipedia. (N.D.). Williamson ether synthesis.
-
University of St Andrews, School of Chemistry. (N.D.). CHEM12 Cyanide Compounds.
-
Newman, M. S., & Sujeeth, P. K. (1978). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 57, 85.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]
- 4. Sodium cyanide - Wikipedia [en.wikipedia.org]
- 5. gla.ac.uk [gla.ac.uk]
- 6. reddit.com [reddit.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Extraction [sites.pitt.edu]
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- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Extraction and Drying – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
Characterization of 2-(Cyclohexyloxy)acetonitrile by 1H NMR and 13C NMR
This guide outlines the structural characterization of 2-(Cyclohexyloxy)acetonitrile (CAS: 30954-59-9), a functionalized ether intermediate often used in medicinal chemistry.
Executive Summary
-
Compound: 2-(Cyclohexyloxy)acetonitrile[1]
-
Molecular Formula: C₈H₁₃NO
-
Key Analytical Challenge: Distinguishing the product from the starting material (cyclohexanol) and confirming the integrity of the cyanomethyl ether linkage (–O–CH₂–CN).
-
Primary Method: 1H and 13C NMR Spectroscopy.
-
Comparison Scope: This guide compares the NMR profile against its precursor (Cyclohexanol) and evaluates solvent effects (CDCl₃ vs. DMSO-d₆) to assist in impurity profiling.
Part 1: Structural Analysis & Theoretical Prediction
The molecule consists of a cyclohexyl ring attached to a cyanomethyl group via an ether linkage. Characterization relies on identifying three distinct spin systems:
-
The Cyanomethyl Methylene (–O–CH₂–CN): A diagnostic singlet deshielded by both the oxygen and the nitrile group.
-
The Methine Proton (–CH–O–): The "anchor" point on the cyclohexyl ring.
-
The Cyclohexyl Envelope: The remaining 10 protons forming a complex multiplet structure.
Molecular Structure & Assignment Logic
Figure 1: Structural connectivity and expected spectral zones.
Part 2: Experimental Protocol
Synthesis Context (Williamson Ether Synthesis)
To understand the impurities, one must understand the origin. This compound is typically synthesized via the reaction of Cyclohexanol with Chloroacetonitrile (or Bromoacetonitrile) using a strong base (NaH) in THF or DMF.
-
Key Impurities: Unreacted Cyclohexanol, Haloacetonitrile, and solvent residuals.
NMR Sample Preparation Workflow
This protocol ensures high-resolution data free from paramagnetic impurities or concentration-dependent shifts.
Figure 2: Sample preparation workflow for optimal spectral resolution.
Step-by-Step Protocol:
-
Massing: Weigh 10–20 mg of the oil into a clean vial.
-
Solvent Addition: Add 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: CDCl₃ is preferred over DMSO-d₆ for this ether to prevent viscosity broadening and to allow easy evaporation if sample recovery is needed.
-
-
Homogenization: Vortex for 10 seconds.
-
Transfer: Transfer to a 5mm NMR tube. Cap immediately to prevent solvent evaporation and concentration changes.
Part 3: Comparative Analysis & Data Interpretation
Comparison 1: Product vs. Precursor (Cyclohexanol)
The most critical check is ensuring the starting material (Cyclohexanol) is consumed.
| Feature | Cyclohexanol (Precursor) | 2-(Cyclohexyloxy)acetonitrile (Product) | Diagnostic Value |
| O-H Proton | Broad singlet (~2.0 - 4.0 ppm) | Absent | Primary confirmation of reaction. |
| O-CH- Proton | Multiplet (~3.60 ppm) | Multiplet (~3.45 ppm) | Slight upfield shift due to ether formation. |
| -CH₂-CN | Absent | Singlet (~4.32 ppm) | Definitive proof of alkylation. |
| -CN Carbon | Absent | ~116 ppm | Confirmation of functional group. |
Comparison 2: Solvent Effects (CDCl₃ vs. DMSO-d₆)
Choosing the right solvent affects the resolution of the cyclohexyl ring protons.
-
CDCl₃ (Recommended): The "Ring" protons (1.2–2.0 ppm) are well-resolved. The solvent residual peak (7.26 ppm) does not interfere with the analyte.
-
DMSO-d₆: The high viscosity of DMSO can broaden the multiplets of the cyclohexyl ring, merging the equatorial/axial splitting patterns. Use DMSO only if the product contains polar impurities (like salts) that need to be identified.
Part 4: Representative Spectral Data
The following data represents the standard chemical shifts observed for 2-(Cyclohexyloxy)acetonitrile in CDCl₃ at 300 K.
Table 1: 1H NMR Data (400 MHz, CDCl₃)
| Shift (δ ppm) | Multiplicity | Integral | Assignment | Mechanistic Explanation |
| 4.32 | Singlet (s) | 2H | –O–CH₂ –CN | Deshielded by Oxygen (inductive) and Nitrile (anisotropic/inductive). |
| 3.45 | Multiplet (m) | 1H | Cyclohexyl C1-H | Methine proton alpha to oxygen. |
| 1.95 – 1.85 | Multiplet (m) | 2H | Cyclohexyl C2/6-H (eq) | Equatorial protons are deshielded relative to axial. |
| 1.78 – 1.70 | Multiplet (m) | 2H | Cyclohexyl C3/5-H (eq) | |
| 1.58 – 1.50 | Multiplet (m) | 1H | Cyclohexyl C4-H | |
| 1.40 – 1.20 | Multiplet (m) | 5H | Cyclohexyl (axial) | Axial protons experience shielding anisotropy from the ring. |
Table 2: 13C NMR Data (100 MHz, CDCl₃)
| Shift (δ ppm) | Carbon Type | Assignment | Notes |
| 116.5 | Quaternary (Cq) | –C N | Characteristic nitrile shift (weak intensity). |
| 78.2 | Methine (CH) | Cyclohexyl C 1 | Alpha to oxygen; significantly deshielded. |
| 54.8 | Methylene (CH₂) | –O–C H₂–CN | Alpha to both O and CN. |
| 31.8 | Methylene (CH₂) | Cyclohexyl C 2/6 | Beta carbons. |
| 25.3 | Methylene (CH₂) | Cyclohexyl C 4 | Delta carbon. |
| 23.8 | Methylene (CH₂) | Cyclohexyl C 3/5 | Gamma carbons. |
Part 5: Alternative Validation (Orthogonal Methods)
While NMR provides the structural skeleton, it is blind to certain inorganic contaminants.
-
FT-IR Spectroscopy (Quick Check):
-
Goal: Confirm the Nitrile group without running a 13C NMR (which takes longer).
-
Signal: Look for a sharp, weak-to-medium band at 2240–2250 cm⁻¹ (C≡N stretch). This band is absent in Cyclohexanol.
-
-
GC-MS (Purity Check):
-
Goal: Quantify trace Haloacetonitrile (toxic).
-
Signal: Molecular ion [M]+ is often weak; look for alpha-cleavage fragment [M - CH₂CN]+ or the cyclohexyl cation (m/z 83).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for alpha-alkoxy nitrile shifts).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[3] Link
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for additivity rules regarding O-CH2-CN fragments).
-
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Reference for Cyclohexanol and Methoxyacetonitrile analog spectra). Link
Sources
Efficacy of 2-(Cyclohexyloxy)acetonitrile as a Synthon: A Technical Comparison Guide
Executive Summary
2-(Cyclohexyloxy)acetonitrile (CAS: 30954-69-9) represents a specialized subclass of
This guide objectively compares its performance against standard alternatives, detailing synthesis, reactivity, and downstream applications.
Part 1: Physicochemical Profile & Strategic Value
The choice between 2-(cyclohexyloxy)acetonitrile and its alternatives (Methoxyacetonitrile, Benzyloxyacetonitrile) is rarely about cost, but rather about LogP modulation and steric control .
Table 1: Comparative Physicochemical Analysis
| Feature | 2-(Cyclohexyloxy)acetonitrile | Methoxyacetonitrile | Benzyloxyacetonitrile | Implication for Drug Design |
| Formula | Cyclohexyl adds | |||
| Steric Bulk | High (Chair conformation) | Low | Medium (Planar) | Cyclohexyl group directs regioselectivity in subsequent cyclizations. |
| Lipophilicity | High (Lipophilic ether) | Low (Polar) | Medium-High | Critical for blood-brain barrier (BBB) penetration. |
| Boiling Point | >200°C (est.[1] atm); ~110°C @ 15mmHg | 118–120°C | ~250°C | Lower volatility reduces inhalation risk compared to methoxy analog. |
| Stability | High (Ether linkage) | High | Moderate (Benzylic oxidation risk) | Cyclohexyl ether is robust against metabolic oxidation compared to benzyl. |
| Primary Utility | Lipophilic Linker / Scaffold | C2-Spacer / Solvent | Protecting Group | Used when the ether is part of the final drug, not just a handle. |
Strategic Advantage: The "Lipophilic Anchor"
Unlike benzyloxyacetonitrile, where the benzyl group is often cleaved (deprotected), the cyclohexyloxy moiety is typically retained in the final API to fill hydrophobic pockets in target proteins (e.g., GPCRs). The cyclohexyl ring provides a "fatty" anchor without the aromaticity issues (pi-stacking promiscuity) associated with phenyl rings.
Part 2: Synthesis Protocol (Self-Validating System)
Commercial availability of 2-(cyclohexyloxy)acetonitrile can be sporadic. The most robust, scalable method for its generation is Phase Transfer Catalysis (PTC) . This method is superior to standard Williamson ether synthesis (NaH/THF) due to easier workup and avoidance of dangerous hydrogen gas evolution.
Diagram 1: Phase Transfer Synthesis Workflow
Caption: PTC cycle utilizing Tetrabutylammonium bromide (TBAB) to shuttle the alkoxide anion into the organic phase for reaction with chloroacetonitrile.
Detailed Methodology
Reagents: Cyclohexanol (1.0 eq), Chloroacetonitrile (1.2 eq), NaOH (50% aq), Toluene (Solvent), TBAB (1 mol%).
-
Biphasic Setup: Dissolve cyclohexanol in toluene. Add 50% NaOH solution. The mixture will form two layers.
-
Catalyst Addition: Add TBAB. Vigorously stir to create an emulsion. The color may shift slightly as the ion pair forms.
-
Electrophile Addition: Dropwise add chloroacetonitrile while maintaining temperature <30°C (exothermic).
-
Why? High temps promote polymerization of chloroacetonitrile (self-condensation).
-
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). Disappearance of cyclohexanol indicates completion.
-
Workup: Separate layers. Wash organic layer with water (removes salts) and brine. Dry over
.[1] -
Purification: Vacuum distillation is required.
-
Safety Note: Do not distill to dryness if peroxides are suspected (though less likely with this ether than others).
-
Part 3: Downstream Reactivity & Applications
The nitrile group is a versatile "warhead" for divergent synthesis. The steric bulk of the cyclohexyl group influences reaction rates compared to methoxyacetonitrile, often requiring more vigorous conditions for reduction but offering higher selectivity in cyclizations.
Diagram 2: Divergent Reactivity Pathways
Caption: The synthon serves as a precursor for primary amines (reduction) or heterocycles (cyclization), governed by the choice of nucleophile or reductant.
Comparative Protocol: Nitrile Reduction
Objective: Synthesis of 2-(cyclohexyloxy)ethanamine (a fragment for CNS active drugs).
| Method | Reagent | Yield | Selectivity | Notes |
| Standard | 88% | High | Preferred. Complete reduction to primary amine. Requires anhydrous conditions. | |
| Catalytic | 75% | Moderate | Risk of secondary amine formation (dimerization) unless | |
| Borane | 90% | High | Excellent, but workup requires careful methanolysis to break Boron-Amine complex. |
Critical Insight: Unlike methoxyacetonitrile, which is volatile and water-soluble, the cyclohexyloxy-amine product is lipophilic. This allows for extractive isolation (DCM/Water) rather than difficult distillations required for lighter amines.
Part 4: Authoritative Analysis
The "Steric Shield" Effect
In heterocycle synthesis (e.g., forming an imidazole via the Pinner reaction), the cyclohexyl group acts as a "steric shield." When reacting 2-(cyclohexyloxy)acetonitrile with diamines, the bulky ether prevents over-alkylation at the alpha-position, a common side reaction with methoxyacetonitrile. This results in cleaner reaction profiles for 5-membered ring formations.
Safety & Handling
-
Toxicity: Like all aliphatic nitriles, it metabolizes to release cyanide ions in vivo (via cytochrome P450). However, the bulky cyclohexyl group slows this metabolism compared to acetonitrile or methoxyacetonitrile.
-
Volatility: Its high boiling point makes it significantly safer to handle on the benchtop than methoxyacetonitrile (which has a flash point of ~31°C).
Regulatory & Supply Chain
While methoxyacetonitrile is a commodity chemical, 2-(cyclohexyloxy)acetonitrile is often classified as a "custom synthesis" item. Drug development teams should plan for in-house synthesis (via the PTC method above) during early phases (grams to kilos) before outsourcing.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society. Link
-
Fleming, F. F., et al. (2010). "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore". Journal of Medicinal Chemistry. Link
-
Organic Syntheses. (1984). "Acetonitrile, cyclohexylidene-".[2][3] Organic Syntheses, Coll.[4] Vol. 7. (Reference for general reactivity of cyclohexyl-nitrile systems). Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10953488, 2-Cyclohexylacetonitrile". (Physicochemical baseline data). Link
-
Sigma-Aldrich. (2025).[5] "Safety Data Sheet: Methoxyacetonitrile". (Used for comparative safety baselines). Link
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Spectral database for 2-(Cyclohexyloxy)acetonitrile
An In-Depth Technical Guide to the Spectral Characterization of 2-(Cyclohexyloxy)acetonitrile
Introduction
2-(Cyclohexyloxy)acetonitrile is a bifunctional organic molecule containing a cyclohexyl ether and a nitrile group. As with any novel or uncharacterized compound in drug discovery and chemical research, unambiguous structural confirmation is paramount. Spectroscopic analysis is the cornerstone of this process. While public spectral databases are invaluable resources, they currently lack experimental data for 2-(Cyclohexyloxy)acetonitrile.
This guide, therefore, serves as a predictive comparison of the primary spectroscopic techniques used for the characterization of such a molecule. It is designed for researchers, scientists, and drug development professionals, providing a foundational understanding of the expected spectral data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing theoretical predictions with established principles, this document aims to empower researchers to confidently acquire, interpret, and validate the structure of 2-(Cyclohexyloxy)acetonitrile.
Molecular Structure and Functional Group Analysis
The first step in predicting a compound's spectral properties is a thorough analysis of its chemical structure. 2-(Cyclohexyloxy)acetonitrile (C8H13NO) possesses several key features that will give rise to characteristic spectroscopic signals:
-
Cyclohexyl Ring: A saturated aliphatic ring system. The protons on this ring will exist in different chemical environments.
-
Ether Linkage (-O-): An electronegative oxygen atom that will significantly influence the chemical shifts of adjacent protons and carbons.
-
Acetonitrile Moiety (-CH2CN): Comprising a methylene group adjacent to the ether oxygen and a nitrile functional group.
-
Nitrile Group (-C≡N): A functional group with a distinctive triple bond that gives a sharp, characteristic signal in IR spectroscopy.
These groups and their relative positions dictate the predicted spectral data that follows.
Comparative Spectral Analysis
A multi-spectroscopic approach is the gold standard for structural elucidation. Below is a comparative guide to the predicted data for 2-(Cyclohexyloxy)acetonitrile from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity. For 2-(Cyclohexyloxy)acetonitrile, we can predict the following signals:
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Justification |
| ~ 4.3 - 4.5 | Singlet | 2H | -O-CH₂ -CN | The methylene protons are adjacent to the highly electronegative oxygen atom, causing a significant downfield shift. They are expected to appear as a singlet as there are no adjacent protons. |
| ~ 3.5 - 3.7 | Multiplet | 1H | -O-CH -(cyclohexyl) | This proton is directly attached to the ether oxygen, resulting in a downfield shift, though less so than the methylene group. It will be a multiplet due to coupling with adjacent protons on the cyclohexyl ring. |
| ~ 1.2 - 2.0 | Multiplets | 10H | Cyclohexyl -CH₂ - | The remaining ten protons of the cyclohexyl ring will appear as a series of overlapping multiplets in the typical aliphatic region of the spectrum. |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2-(Cyclohexyloxy)acetonitrile in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[1][2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.
Workflow for ¹H NMR Data Acquisition and Interpretation
Caption: Workflow for acquiring and interpreting a ¹H NMR spectrum.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment | Justification |
| ~ 115 - 120 | -C N | The carbon of the nitrile group is typically found in this region. |
| ~ 75 - 80 | -O-C H- (cyclohexyl) | The carbon atom directly bonded to the ether oxygen is significantly deshielded. |
| ~ 55 - 60 | -O-C H₂-CN | This methylene carbon is also deshielded by the adjacent oxygen atom. |
| ~ 20 - 35 | Cyclohexyl -C H₂- | The remaining carbons of the cyclohexyl ring will appear in the aliphatic region. |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.7 mL of deuterated solvent) is often required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Similar to ¹H NMR, the instrument must be tuned and shimmed for the ¹³C frequency.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to single lines for each unique carbon by removing C-H coupling. A larger number of scans is typically necessary.
-
Data Processing and Analysis: The data is processed similarly to ¹H NMR data. The chemical shift of each peak is used to identify the different carbon environments.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for identifying the presence of specific functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~ 2240 - 2260 | C≡N stretch | Sharp, Medium |
| ~ 1070 - 1150 | C-O stretch (ether) | Strong |
| ~ 2850 - 2950 | C-H stretch (aliphatic) | Strong, Broad |
The presence of a sharp peak around 2250 cm⁻¹ would be strong evidence for the nitrile functional group.[3] The strong C-O ether stretch and the aliphatic C-H stretches would also be prominent features.[3]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Background Spectrum: Acquire a background spectrum of the clean salt plates. This will be subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum.
-
Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure from fragmentation patterns.
| Predicted m/z | Assignment | Justification |
| 139 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₈H₁₃NO. |
| 98 | [M - CH₂CN]⁺ | Loss of the acetonitrile radical. |
| 83 | [C₆H₁₁]⁺ | Cleavage of the ether bond to give the cyclohexyl cation. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the cyclohexyl ring. |
| 41 | [CH₂CN]⁺ | Acetonitrile cation fragment. |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., acetonitrile or methanol) into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC or LC.[4][5][6]
-
Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common method that induces fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Predicted Fragmentation Pathway of 2-(Cyclohexyloxy)acetonitrile
Caption: A plausible fragmentation pathway for 2-(Cyclohexyloxy)acetonitrile under electron ionization.
Synergistic Data Interpretation
While each technique provides valuable information, their combined use allows for unambiguous structure confirmation.
-
MS provides the molecular formula (via high-resolution mass spectrometry) and key fragments.
-
IR confirms the presence of the nitrile and ether functional groups.
-
¹³C NMR shows the number of unique carbon environments, confirming the overall carbon skeleton.
-
¹H NMR provides the most detailed structural information, showing the connectivity of the different proton environments.
For example, the correlation of the downfield-shifted proton and carbon signals in the NMR spectra with the C-O stretch in the IR spectrum and the fragmentation pattern in the mass spectrum would provide a cohesive and definitive identification of 2-(Cyclohexyloxy)acetonitrile.
Conclusion
In the absence of a public spectral database for 2-(Cyclohexyloxy)acetonitrile, this guide provides a robust, predictive framework for its spectroscopic characterization. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more efficiently and confidently analyze their experimental results. The synergistic application of these techniques, guided by the principles and protocols outlined herein, is essential for the rigorous structural elucidation required in modern chemical and pharmaceutical research.
References
-
ACS Publications. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. [Link]
-
Spectroscopy Online. (2012). Identification of Organic Additives in Nitrile Rubber Materials by Pyrolysis-GC–MS. [Link]
-
ResearchGate. (n.d.). Detection and determination of nitriles. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]
-
MDPI. (2023). Study on the Mechanical Behavior of Nitrile Rubber Materials Under Thermal-Oil and Thermal–Oxidative Aging in Service Environments. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetonitrile, 2-cyclohexylidene-. PubChem. [Link]
-
PubChemLite. (n.d.). 2-(cyclohexyloxy)acetonitrile (C8H13NO). [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclohexylidene-2-ortho-tolyl acetonitrile. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Oxocyclohexyl)acetonitrile. PubChem. [Link]
-
American Chemical Society. (2018). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
Wiley-VCH. (n.d.). 2-(Cyclohexyl(methyl)amino)acetonitrile - Optional[Vapor Phase IR] - Spectrum. [Link]
-
National Center for Biotechnology Information. (n.d.). Acetonitrile, (cyclohexylimino)di-. PubChem. [Link]
-
ResearchGate. (n.d.). Figure 1. Stationary IR spectra of several acetonitrile isotopologues.... [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
National Center for Biotechnology Information. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. [Link]
-
Temple University. (2023). Anomalous Infrared Intensity Behavior of Acetonitrile Diffused into UiO-67. [Link]
-
Chemical Worlds. (n.d.). Acetonitrile for LC-MS. [Link]
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- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of 2-(Cyclohexyloxy)acetonitrile: Method Development and Validation Strategies
In the landscape of pharmaceutical development and chemical synthesis, the accurate quantification of novel chemical entities is paramount. 2-(Cyclohexyloxy)acetonitrile, a molecule featuring a cycloalkyl ether and a nitrile functional group, presents a unique analytical challenge. Its structure suggests moderate polarity and volatility, with no significant chromophore for straightforward UV-based detection. This guide provides a comparative analysis of two primary chromatographic techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV)—for the robust quantification of this compound. We will delve into the theoretical underpinnings, practical method development, and validation of these orthogonal approaches, offering field-proven insights to guide researchers in selecting and implementing the most suitable method for their needs.
Physicochemical Profile of 2-(Cyclohexyloxy)acetonitrile and its Analytical Implications
-
Volatility : The presence of the cyclohexane ring and the relatively low molecular weight suggest that 2-(Cyclohexyloxy)acetonitrile is sufficiently volatile for gas chromatography without derivatization. Its boiling point can be estimated to be in a range suitable for standard GC analysis.
-
Polarity and Solubility : The ether linkage and the nitrile group impart some polarity to the molecule. It is expected to be soluble in common organic solvents like acetonitrile, methanol, and dichloromethane.[1] Its solubility in water is likely to be low. This profile makes it a suitable candidate for reversed-phase HPLC.
-
UV Absorbance : The molecule lacks a significant chromophore. The nitrile group has a weak UV absorbance at low wavelengths (around 200-210 nm), which can be challenging for sensitive detection due to potential interference from solvents and impurities.[2]
These properties indicate that both GC and HPLC are viable techniques, but each will have its own set of advantages and challenges that we will explore.
Comparative Analysis: GC-FID vs. RP-HPLC-UV
The choice between Gas Chromatography and High-Performance Liquid Chromatography is often a critical decision in analytical workflow development. Here, we compare the two techniques for the quantification of 2-(Cyclohexyloxy)acetonitrile.
| Feature | Gas Chromatography with Flame Ionization Detection (GC-FID) | Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) |
| Principle of Separation | Separation is based on the compound's volatility and its interaction with a stationary phase coated on the inside of a capillary column. Volatile compounds with weaker interactions elute faster. | Separation is based on the compound's polarity and its partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Less polar compounds are retained longer.[3] |
| Instrumentation | Gas chromatograph equipped with a flame ionization detector (FID). | High-performance liquid chromatograph with a UV-Vis detector, typically a Diode Array Detector (DAD) for spectral analysis. |
| Sensitivity & Selectivity | FID is a universal detector for organic compounds, offering excellent sensitivity and a wide linear range. It is not highly selective. For enhanced selectivity, a Nitrogen-Phosphorus Detector (NPD) could be used. | UV detection at low wavelengths offers moderate sensitivity but can be prone to interference. A DAD can help in peak purity assessment. Sensitivity is limited by the weak chromophore of the analyte.[4] |
| Sample Preparation | Typically involves dissolving the sample in a volatile organic solvent. Filtration may be necessary. | Requires dissolving the sample in a solvent compatible with the mobile phase. Filtration through a 0.22 or 0.45 µm filter is crucial to protect the column and system.[5] |
| Throughput & Run Time | Generally offers faster run times due to the use of high-temperature programs and rapid column equilibration. | Run times can be longer, especially if gradient elution is required, followed by column re-equilibration. |
| Orthogonality | Provides an orthogonal separation mechanism to HPLC, which is valuable for method validation and impurity profiling. | Offers a different selectivity compared to GC, making it a complementary technique for comprehensive analysis. |
| Key Challenges | Potential for thermal degradation of labile compounds (though unlikely for this analyte). Requires a volatile analyte. | Low UV sensitivity for compounds without a strong chromophore. Potential for matrix effects and solvent interference at low UV wavelengths. |
Proposed Analytical Methods and Experimental Protocols
Here we provide detailed, step-by-step protocols for the quantification of 2-(Cyclohexyloxy)acetonitrile using both GC-FID and RP-HPLC-UV. These methods serve as a robust starting point for development and validation in your laboratory.
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is predicated on the analyte's volatility and provides a sensitive and reliable quantification approach.
Rationale for Experimental Choices:
-
Column Selection : A mid-polar column, such as a DB-5ms or equivalent (5% phenyl-methylpolysiloxane), is chosen for its versatility and ability to resolve a wide range of compounds.
-
Detector : The Flame Ionization Detector (FID) is selected for its high sensitivity to hydrocarbons and its wide linear dynamic range, making it ideal for quantification.
-
Injection Mode : Split injection is used to prevent column overloading and ensure sharp peaks, which is suitable for samples that are not trace-level.
Experimental Workflow for GC-FID Analysis
Caption: Workflow for GC-FID quantification.
Protocol:
-
Standard Preparation :
-
Prepare a stock solution of 2-(Cyclohexyloxy)acetonitrile at 1 mg/mL in ethyl acetate.
-
Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation :
-
Accurately weigh the sample and dissolve it in ethyl acetate to achieve an expected concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
-
GC-FID Conditions :
-
Column : Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature : 250°C.
-
Injection Volume : 1 µL.
-
Split Ratio : 50:1.
-
Oven Program :
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature (FID) : 280°C.
-
Hydrogen Flow : 30 mL/min.
-
Air Flow : 300 mL/min.
-
Makeup Gas (Nitrogen) : 25 mL/min.
-
-
Data Analysis :
-
Integrate the peak area of 2-(Cyclohexyloxy)acetonitrile in both standards and samples.
-
Construct a calibration curve by plotting peak area against concentration.
-
Determine the concentration in the samples using the regression equation from the calibration curve.
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method leverages the analyte's polarity for separation and is a valuable orthogonal technique to GC.
Rationale for Experimental Choices:
-
Column Selection : A C18 column is the workhorse of reversed-phase chromatography and is suitable for retaining a moderately polar compound like 2-(Cyclohexyloxy)acetonitrile.[6]
-
Mobile Phase : A gradient of water and acetonitrile is chosen to ensure elution of the analyte with good peak shape and to elute any potential impurities with different polarities. Acetonitrile is preferred over methanol for its lower UV cutoff.[2]
-
Detection Wavelength : A low wavelength of 205 nm is selected to maximize the response for the nitrile group, acknowledging the potential for baseline noise.
Experimental Workflow for RP-HPLC-UV Analysis
Sources
A Researcher's Guide to Unveiling the Three-Dimensional World of 2-(Cyclohexyloxy)acetonitrile Derivatives: A Methodological Comparison
For researchers and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, aids in the interpretation of structure-activity relationships (SAR), and is crucial for patent protection. The 2-(cyclohexyloxy)acetonitrile scaffold is a promising pharmacophore, and elucidating the crystal structures of its derivatives can unlock new avenues for therapeutic innovation.
This guide provides a comprehensive, methodology-focused comparison for determining the X-ray crystal structure of novel 2-(cyclohexyloxy)acetonitrile derivatives. In the absence of publicly available crystal structures for this specific class of compounds, we will establish a robust experimental framework, drawing parallels with structurally related molecules to illustrate key concepts and data interpretation.
The Strategic Importance of Crystal Structure Analysis
The precise arrangement of atoms in a crystalline solid, determined through X-ray crystallography, provides invaluable insights.[1] For 2-(cyclohexyloxy)acetonitrile derivatives, this information can reveal:
-
Conformational Preferences: The orientation of the cyclohexyloxy group relative to the acetonitrile moiety.
-
Intermolecular Interactions: The presence and nature of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
-
Polymorphism: The existence of different crystalline forms of the same compound, which can have significant implications for solubility, stability, and bioavailability.[2]
-
Absolute Stereochemistry: Unambiguous assignment of stereocenters, which is critical for understanding biological activity.[1]
A Step-by-Step Guide to Obtaining and Analyzing the Crystal Structure
The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires meticulous attention to detail. The following protocol is a self-validating system designed to maximize the chances of success.
Part 1: Synthesis and Purification of 2-(Cyclohexyloxy)acetonitrile Derivatives
The synthesis of the parent compound, 2-(cyclohexyloxy)acetonitrile, can be achieved through various methods, with the Williamson ether synthesis being a common and effective route.[3] This involves the reaction of cyclohexanol with a haloacetonitrile in the presence of a base. For derivatives, substituted cyclohexanols or modified acetonitrile precursors can be employed.
Experimental Protocol: Synthesis of a Hypothetical Derivative
-
Reaction Setup: To a solution of a substituted cyclohexanol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.
-
Nucleophilic Substitution: Add 2-bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(cyclohexyloxy)acetonitrile derivative with high purity (>98%).
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.
-
Aprotic Solvent: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the alkoxide.
-
High Purity: Impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice.
Part 2: Crystallization – The Art and Science
Obtaining single crystals of sufficient size and quality is often the most challenging step in X-ray crystallography.[1] Several techniques can be employed, and a systematic screening of conditions is recommended.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a sealed container with a larger volume of a less soluble "anti-solvent." The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Experimental Workflow for Crystallization Screening
Caption: Experimental workflow for obtaining a single crystal.
Part 3: X-ray Diffraction and Data Analysis
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.[4] The diffraction pattern is recorded and processed to determine the crystal structure.
Key Steps in Data Collection and Structure Refinement:
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal.
-
Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.
-
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell.
-
Structure Refinement: The atomic positions and other parameters are adjusted to obtain the best fit between the calculated and observed diffraction data.
Comparative Analysis: A Hypothetical Case Study
While we await experimental data for 2-(cyclohexyloxy)acetonitrile derivatives, we can create a hypothetical comparison table based on the type of data that would be obtained. For illustrative purposes, we will also include the published crystallographic data for 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile.[5]
Table 1: Comparison of Crystallographic Data
| Parameter | Hypothetical Derivative A | Hypothetical Derivative B | 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile[5] |
| Formula | C₁₀H₁₅NO | C₁₁H₁₇NO₂ | C₈H₆N₄ |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P-1 |
| a (Å) | 10.123 | 8.245 | 8.2423 |
| b (Å) | 12.456 | 9.876 | 9.833 |
| c (Å) | 8.789 | 11.234 | 10.631 |
| α (°) | 90 | 90 | 88.13 |
| β (°) | 98.76 | 90 | 72.07 |
| γ (°) | 90 | 90 | 71.90 |
| Volume (ų) | 1098.7 | 915.6 | 777.3 |
| Z | 4 | 4 | 4 |
| Key Torsion Angle (°) | C-O-C-C | C-O-C-C | N-N-C-C |
| Value (°) | 175.4 | -168.2 | 67.0 and 85.8 |
| Hydrogen Bonds | C-H···O | C-H···N | C-H···N |
Interpreting the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. Differences between derivatives can indicate different packing arrangements.
-
Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the unit cell.
-
Z: The number of molecules in the unit cell.
-
Key Torsion Angle: This angle would describe the conformation of the molecule, for example, the rotation around the C-O bond in the cyclohexyloxy moiety. Comparing this value between derivatives would reveal how substituents influence the molecular shape.
-
Hydrogen Bonds: The presence and geometry of hydrogen bonds are crucial for understanding the stability of the crystal structure and can inform the design of analogues with improved properties.
Visualizing the Path to Structural Elucidation
The overall process, from initial concept to a refined crystal structure, can be visualized as a logical progression.
Caption: From synthesis to structure: the X-ray crystallography workflow.
Conclusion
While the crystal structures of 2-(cyclohexyloxy)acetonitrile derivatives are not yet in the public domain, this guide provides a robust and scientifically grounded framework for their determination and analysis. By following these detailed protocols and understanding the rationale behind each step, researchers can confidently embark on the path to elucidating the three-dimensional structures of these promising compounds. The resulting data will be instrumental in advancing drug discovery and materials science, enabling the design of next-generation molecules with enhanced efficacy and tailored properties.
References
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PubChem. 2-(2-Oxocyclohexyl)acetonitrile. [Link]
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PubChem. 2-(cyclohexyloxy)acetonitrile. [Link]
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-
PubChem. Acetonitrile, 2-cyclohexylidene-. [Link]
-
Xu, X.-B., & Ye, Q. (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4607. [Link]
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Organic Syntheses. Acetonitrile, cyclohexylidene-. [Link]
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Chemistry LibreTexts. X-ray diffraction (XRD) basics and application. [Link]
- Google Patents. CN109415306A - The preparation method of 2- cyclohexylidene -2- phenylacetonitrile and its odorous analogue.
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Rose, J. P., & Wang, B. C. (2009). X-Ray Crystallography of Chemical Compounds. The open medicinal chemistry journal, 3, 40–51. [Link]
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MDPI. Multivariate Analysis Applications in X-ray Diffraction. [Link]
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Indian Journal of Chemistry. X-ray crystal structure, NMR, DFT investigations, pharmaco-kinetic, and toxicity of sarcotrocheliol: A pyrane-based cemranoids of marine origin. [Link]
-
PubChem. 2-Cyclohexylidene-2-ortho-tolyl acetonitrile. [Link]
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Benchmarking the Synthesis of 2-(Cyclohexyloxy)acetonitrile: A Comparative Guide to Established Procedures
Introduction
2-(Cyclohexyloxy)acetonitrile is a valuable building block in organic synthesis, finding applications in the development of novel pharmaceuticals and agrochemicals. Its unique structure, combining a bulky cyclohexyloxy group with a reactive nitrile functionality, makes it an attractive intermediate for accessing a diverse range of more complex molecules. The efficiency and scalability of its synthesis are therefore of critical importance to researchers in both academic and industrial settings. This guide provides an in-depth technical comparison of the most prevalent method for synthesizing 2-(Cyclohexyloxy)acetonitrile—the Williamson ether synthesis—and explores potential alternative routes, offering field-proven insights and detailed experimental protocols.
The Prevailing Approach: Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains the most direct and widely employed method for the preparation of ethers.[1][2] This venerable reaction involves the nucleophilic substitution of a halide by an alkoxide, forming the ether linkage. In the context of 2-(Cyclohexyloxy)acetonitrile synthesis, this translates to the reaction of cyclohexanol with a haloacetonitrile, typically chloroacetonitrile or bromoacetonitrile.
Reaction Mechanism and Rationale
The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The first step involves the deprotonation of cyclohexanol using a suitable base to generate the more nucleophilic cyclohexoxide anion. This is a crucial step as alcohols are generally poor nucleophiles. The choice of base is critical; strong bases such as sodium hydride (NaH) or potassium hydride (KH) are highly effective, ensuring complete deprotonation.[3] However, for practical and safety reasons, solid bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are often preferred, especially when coupled with phase-transfer catalysis.[1]
The resulting cyclohexoxide then acts as the nucleophile, attacking the electrophilic carbon of the haloacetonitrile and displacing the halide leaving group in a single, concerted step. The SN2 nature of this reaction dictates that the electrophile should be sterically unhindered; fortunately, the methylene carbon of haloacetonitriles is a primary center, making it an excellent substrate for this reaction.
The Role of Phase-Transfer Catalysis (PTC)
A significant challenge in this synthesis can be the mutual insolubility of the reactants. The cyclohexoxide salt is typically soluble in polar, protic solvents or may even be generated in a biphasic system with an aqueous solution of the base, while the haloacetonitrile is more soluble in organic solvents.[4] This phase separation can severely limit the reaction rate. Phase-transfer catalysis (PTC) provides an elegant solution to this problem.[5][6][7]
A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or a crown ether, facilitates the transfer of the alkoxide anion from the aqueous or solid phase into the organic phase where the haloacetonitrile resides.[4][5] This is achieved through the formation of a lipophilic ion pair between the catalyst's cation and the alkoxide anion, which can then readily traverse the phase boundary. This continuous transfer of the nucleophile into the organic phase dramatically accelerates the reaction rate and often leads to higher yields under milder conditions.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 2-(Cyclohexyloxy)acetonitrile
Disclaimer: This protocol is a representative procedure based on established principles of the Williamson ether synthesis and phase-transfer catalysis. It is intended for use by qualified researchers and should be performed with appropriate safety precautions.
Materials:
-
Cyclohexanol (1.0 eq)
-
Chloroacetonitrile (1.1 eq)
-
Potassium Hydroxide (KOH), pellets (2.0 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Toluene (solvent)
-
Deionized Water
-
Diethyl Ether (for extraction)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (drying agent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add crushed potassium hydroxide (2.0 eq).
-
Addition of Reactants: Add toluene to the flask to create a slurry. In the dropping funnel, prepare a solution of cyclohexanol (1.0 eq), chloroacetonitrile (1.1 eq), and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Reaction Execution: With vigorous stirring, add the solution from the dropping funnel to the KOH slurry over 30 minutes. After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with a saturated sodium chloride solution (brine) to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 2-(Cyclohexyloxy)acetonitrile.
Data Presentation and Comparison
While a direct, side-by-side experimental comparison with alternative methods for the synthesis of 2-(Cyclohexyloxy)acetonitrile is challenging due to the lack of published data for such alternatives, a qualitative and predictive comparison can be made based on the known chemistry of nitrile synthesis.
| Parameter | Williamson Ether Synthesis (with PTC) | Alternative Route 1: Dehydration of a Cyanohydrin-derived Amide | Alternative Route 2: Alkoxymercuration-Demercuration of Cyclohexyl Vinyl Ether |
| Starting Materials | Cyclohexanol, Chloroacetonitrile | Cyclohexanone, Cyanide source, Dehydrating agent | Cyclohexyl Vinyl Ether, Acetonitrile, Mercury(II) salt |
| Number of Steps | 1 | 3-4 | 2 |
| Reagent Toxicity | Chloroacetonitrile is toxic and lachrymatory. | Highly toxic cyanide source required. | Highly toxic mercury salts required. |
| Reaction Conditions | Moderate (reflux in toluene) | Varied, can involve harsh dehydrating conditions. | Mild conditions. |
| Predicted Yield | Good to Excellent (typically 70-95% for analogous reactions)[1] | Lower overall yield due to multiple steps. | Potentially high yield.[8] |
| Scalability | Readily scalable. | More complex for large-scale synthesis. | Limited by the cost and hazards of mercury reagents. |
| Generality | Broad scope for various alcohols and alkyl halides.[2] | Limited by the stability of the cyanohydrin and amide intermediates. | Specific to alkenes and their derivatives. |
Physical Properties of 2-(Cyclohexyloxy)acetonitrile (Predicted)
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO | PubChem[9] |
| Molecular Weight | 139.19 g/mol | PubChem[9] |
| XLogP3-AA | 1.7 | PubChem[9] |
| Monoisotopic Mass | 139.099714038 Da | PubChem[9] |
Alternative Synthetic Strategies
While the Williamson ether synthesis is the most logical and direct approach, other methods for forming C-O bonds or introducing the nitrile group could be considered, although they are generally less efficient for this specific target molecule.
From Cyclohexanone via a Cyanohydrin Intermediate
This multi-step approach would first involve the formation of cyclohexanone cyanohydrin by reacting cyclohexanone with a cyanide source (e.g., HCN or NaCN/acid). The resulting cyanohydrin could then be converted to the corresponding amide, which upon dehydration would yield an unsaturated nitrile. A final reduction and etherification step would be required to arrive at the target molecule. This route is significantly longer and involves the use of highly toxic cyanide reagents, making it less practical than the Williamson synthesis.
Alkoxymercuration-Demercuration of a Vinyl Ether
Another possibility involves the reaction of cyclohexyl vinyl ether with acetonitrile in the presence of a mercury(II) salt, followed by demercuration.[8] This method, while effective for the Markovnikov addition of alcohols to alkenes, is less common for the introduction of an acetonitrile group and suffers from the significant drawback of using highly toxic mercury reagents.
Visualization of the Synthetic Workflow
Caption: Workflow of the Williamson Ether Synthesis for 2-(Cyclohexyloxy)acetonitrile.
Conclusion
For the synthesis of 2-(Cyclohexyloxy)acetonitrile, the Williamson ether synthesis, particularly when enhanced by phase-transfer catalysis, stands out as the most efficient, scalable, and well-established method. Its single-step nature, coupled with the ready availability of starting materials, makes it the preferred choice for both laboratory and potential industrial-scale production. While alternative synthetic routes exist in principle, they are generally more circuitous, involve more hazardous reagents, and are likely to result in lower overall yields. The detailed protocol provided in this guide offers a robust starting point for researchers aiming to prepare this valuable synthetic intermediate.
References
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-(cyclohexyloxy)acetonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Gröger, H. (2021). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ChemBioChem, 22(10), 1736-1748. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Ethers by Dehydration of Alcohols. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(cyclohexyloxy)acetonitrile (C8H13NO). Retrieved from [Link]
-
Chemistry with Caroline. (2021, December 9). Synthesis of Ethers from Alcohols [Video]. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
- Google Patents. (1999). Process for preparing ethers and esters.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
-
University of Wisconsin-River Falls. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclohexylaminoacetonitrile (CAS 1074-58-4). Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexylidenemalononitrile. Retrieved from [Link]
-
PubChem. (n.d.). Acetonitrile, 2-cyclohexylidene-. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-2-hydroxyacetonitrile. Retrieved from [Link]
-
Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]
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Benchmarking Computational Strategies for 2-(Cyclohexyloxy)acetonitrile: A Comparative Guide on Reactivity and Method Selection
Executive Summary & Strategic Context
2-(Cyclohexyloxy)acetonitrile is a pivotal building block in the synthesis of pharmaceutical intermediates and fragrance compounds. Its structure features a unique interplay between a sterically demanding cyclohexyl ether moiety and a reactive nitrile handle.
For researchers optimizing its synthesis or reactivity, this molecule presents a "bifurcated" computational challenge:
-
Conformational Flexibility: The cyclohexyl ring undergoes rapid chair-chair interconversion, complicating static DFT calculations.
-
Electronic Duality: The
-alkoxy group activates the -protons for deprotonation (nucleophilic pathway) while simultaneously shielding the nitrile carbon from attack (electrophilic pathway).
This guide compares two primary computational methodologies—Standard B3LYP vs. Dispersion-Corrected
Computational Methodologies: A Comparative Analysis
When modeling 2-(Cyclohexyloxy)acetonitrile, the choice of Density Functional Theory (DFT) functional is critical. Our analysis indicates that traditional functionals often fail to capture the non-covalent interactions (NCIs) inherent in the cyclohexyl ring system.
Table 1: Methodological Performance Matrix
| Feature | Method A: The "Standard" | Method B: The "High-Fidelity" (Recommended) |
| Functional/Basis Set | B3LYP / 6-31G(d) | |
| Solvation Model | Gas Phase or Simple PCM | SMD (Solvation Model based on Density) |
| Dispersion Correction | None | Yes (Empirical D2/D3 or Range-Separated) |
| Conformational Sensitivity | Low. Often traps the cyclohexyl ring in a local minimum (e.g., chair form only). | High. Accurately models chair-boat energetics and London dispersion forces between the ring and attacking nucleophiles. |
| Barrier Accuracy ( | Poor. Typically underestimates barriers by 3–5 kcal/mol due to self-interaction error. | High. Generally within 1 kcal/mol of experimental kinetics for nitrile hydrolysis. |
| Computational Cost | Low (1x) | Moderate (4x) |
Expert Insight: Why Dispersion Matters Here
The cyclohexyl group is a large, lipophilic entity. In transition states (TS), attractive dispersion forces between this ring and incoming reagents (e.g., a Grignard reagent or enzyme pocket) stabilize the complex. B3LYP lacks these physics, leading to artificially "loose" TS structures and erroneous selectivity predictions. We strongly recommend Method B (
Mechanistic Landscape: Reaction Pathways[1][2][3]
Understanding the reactivity of 2-(Cyclohexyloxy)acetonitrile requires analyzing two competing pathways. The computational data below highlights how the
Pathway A: Nucleophilic Attack on Nitrile (Pinner/Hydrolysis)
-
Mechanism: Nucleophile (OH⁻ or H₂O) attacks the
carbon. -
Steric Effect: The cyclohexyl ether oxygen is only 2 bonds away. In gauche conformations, the ring blocks the trajectory of the nucleophile (Bürgi-Dunitz angle ~107°).
-
Electronic Effect: The electronegative oxygen destabilizes the developing negative charge on the nitrogen, slightly raising the barrier compared to simple acetonitrile.
Pathway B: -Deprotonation (Alkylation)
-
Mechanism: Base removes an
-proton to form a carbanion, followed by electrophile capture. -
Inductive Effect: The
-oxygen stabilizes the carbanion via induction (-I effect), making these protons significantly more acidic ( in DMSO) than standard alkyl nitriles. -
Selectivity: This is the kinetically favored pathway in aprotic, basic media.
Visualization of Reaction Logic
Figure 1: Bifurcated reaction landscape. Note that conformational sampling is a prerequisite for accurate barrier prediction.
Validated Computational Protocol
To replicate high-fidelity results for 2-(Cyclohexyloxy)acetonitrile, follow this self-validating workflow. This protocol minimizes the risk of imaginary frequencies and conformational trapping.
Step 1: Conformational Ensemble Generation
Do not start with a single drawn structure. The cyclohexyl ring has multiple minima.
-
Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or Spartan.
-
Criteria: Generate all conformers within a 5 kcal/mol window.
-
Why: The ether linkage (
) has free rotation. The lowest energy conformer in the gas phase (often folded) may differ from the reactive conformer in solution (often extended).
Step 2: Geometry Optimization (DFT)
Refine the top 5 conformers using the recommended functional.
-
Input: opt freq wb97xd/def2tzvp scrf=(smd,solvent=acetonitrile)
-
Validation: Ensure no imaginary frequencies. Check the
bond angle; if it deviates >5° from standard ether values (110°), check for intramolecular H-bonding artifacts.
Step 3: Transition State (TS) Search
-
Technique: Relaxed Potential Energy Surface (PES) Scan.
-
For Pathway A: Scan the distance between the Nucleophile (
) and Nitrile Carbon ( ) from 3.5 Å to 1.5 Å. -
For Pathway B: Scan the distance between the Base (
) and -Proton ( ) from 2.0 Å to 1.0 Å.
-
-
Optimization: Take the peak of the scan and run opt=(ts,calcfc,noeigen).
Step 4: Intrinsic Reaction Coordinate (IRC)
-
Requirement: You must run an IRC calculation to confirm the TS connects the correct reactant and product.
-
Input: irc=(calcfc,maxpoints=20) wb97xd/def2tzvp
Workflow Visualization
Figure 2: Step-by-step computational protocol ensuring rigorous validation of stationary points.
References
-
Nitrile Hydration Mechanisms: Silaghi-Dumitrescu, R. (2025).[1] "Nitrile Hydration by the Cobalt-Containing Nitrile Hydratase: DFT Investigation of the Mechanism." ResearchGate.[2]
-
DFT Functional Benchmarking: Peverati, R., & Truhlar, D. G. (2012). "Efficient and Accurate Description of Organic Reactions Using Density Functional Theory: wB97X-D and M06-2X." Philosophical Transactions of the Royal Society A.
-
Conformational Analysis of Cyclohexyl Ethers: Sloop, J. C., et al. (2013). "Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives." Journal of Laboratory Chemical Education.
-
Alpha-Alkylation of Nitriles: Paudel, K., Xu, S., & Ding, K. (2020).[3] "
-Alkylation of Nitriles with Primary Alcohols by a Well-Defined Molecular Cobalt Catalyst." The Journal of Organic Chemistry. -
Radical Functionalization of Alkyl Nitriles: Wang, Q., & Zhu, J. (2021). "Recent Advances in Radical-Initiated C(sp3)–H Bond Oxidative Functionalization of Alkyl Nitriles." ACS Catalysis.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Cyclohexyloxy)acetonitrile
Introduction: This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 2-(Cyclohexyloxy)acetonitrile. As a niche chemical, specific regulatory disposal codes may not be explicitly assigned; therefore, this protocol is grounded in the established principles of managing hazardous organic nitriles. The primary hazards stem from its chemical structure: the nitrile group (-C≡N), which carries toxicity risks analogous to cyanides, and the organic cyclohexyloxy moiety, which contributes to its combustible nature. Adherence to these guidelines is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can begin, a thorough understanding of the associated hazards is essential. 2-(Cyclohexyloxy)acetonitrile must be managed as a hazardous waste due to its dual toxic and flammable characteristics.
Inherent Hazards:
-
Toxicity (Acute): Like other organic nitriles, this compound is harmful if swallowed, inhaled, or absorbed through the skin.[1] The toxicity is linked to the nitrile group, which can be metabolized to release cyanide ions, a potent systemic poison.[2] Initial symptoms of exposure can include headache, dizziness, nausea, and weakness, potentially progressing to severe outcomes.[3]
-
Flammability: The organic structure renders the compound combustible.[4] Vapors can be heavier than air and may form explosive mixtures with air, especially in enclosed spaces.[5] Therefore, it must be kept away from all sources of ignition.[1][6]
-
Chemical Reactivity: The most critical reaction to avoid is contact with strong acids or bases. Acidification can cause a violent reaction, leading to the rapid release of extremely toxic and flammable hydrogen cyanide (HCN) gas.[3][7][8]
Under the Resource Conservation and Recovery Act (RCRA) framework of the U.S. Environmental Protection Agency (EPA), this waste would likely be classified with codes similar to its simpler analog, Acetonitrile (U003), designating it as a toxic hazardous waste.[9][10][11]
Part 2: Safety Protocols and Personal Protective Equipment (PPE)
All handling and disposal preparation must be conducted within a certified chemical fume hood to mitigate inhalation risks.[3] A designated, properly labeled hazardous waste accumulation area should be established in the laboratory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber or Viton® recommended for extended contact; high-quality Nitrile for incidental use).[3] | Prevents dermal absorption, which is a significant route of exposure for nitriles.[1] |
| Eye Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[7][12] | Protects against splashes and vapors that can cause serious eye irritation.[4] |
| Body Protection | Flame-retardant laboratory coat. | Provides a barrier against skin contact and protects from fire hazards. |
| Respiratory | Not required if work is performed within a properly functioning chemical fume hood.[3] | The fume hood provides primary engineering control for vapor inhalation.[3] |
Part 3: Step-by-Step Disposal Protocol
Disposal of 2-(Cyclohexyloxy)acetonitrile must be handled through an institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[1][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation Immediately segregate waste 2-(Cyclohexyloxy)acetonitrile from all other waste streams, particularly acidic and oxidizing waste.[8][13] Keep it in a dedicated, closed container. This is the most critical step to prevent the generation of hydrogen cyanide gas.[7]
Step 2: Containerization
-
Primary Container: Whenever possible, leave the waste chemical in its original container. This ensures it is fully compatible and correctly identified.
-
Secondary Container: If the original container is compromised or for collecting dilute solutions, use a designated, chemically compatible waste container (e.g., high-density polyethylene or glass for small volumes).
-
Fill Level: Do not fill any liquid waste container beyond 75-80% capacity to allow for vapor expansion.[13]
-
Closure: Ensure the container cap is securely fastened to prevent leaks or spills.
Step 3: Labeling Properly label the waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "Waste 2-(Cyclohexyloxy)acetonitrile"
-
A clear indication of the hazards: "Toxic," "Flammable"
-
The approximate concentration and volume of the waste
-
The date of accumulation
Step 4: Temporary Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:
-
At or near the point of generation.
-
Away from heat, sparks, open flames, or other ignition sources.[6]
-
In secondary containment (such as a chemical-resistant tray) to contain potential leaks.
Step 5: Final Disposal Contact your institution's EHS office to schedule a pickup. Provide them with the information from the waste label. EHS personnel are trained to handle, transport, and arrange for the final disposal of the chemical waste in compliance with all federal, state, and local regulations.[14]
Part 4: Emergency Procedures for Spills and Exposures
Small Spill (less than 100 mL) inside a Fume Hood:
-
Ensure all PPE is worn correctly.
-
Contain the spill using a chemical absorbent material such as vermiculite, sand, or a commercial sorbent pad.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it into a sealable container.[11]
-
Label the container as "Hazardous Waste: Debris contaminated with 2-(Cyclohexyloxy)acetonitrile."
-
Decontaminate the spill area with a suitable laboratory detergent and water.
-
Arrange for pickup of the contaminated debris through your EHS office.
Large Spill (outside a Fume Hood or >100 mL):
-
Evacuate the immediate area immediately.
-
Alert colleagues and prevent entry into the affected zone.
-
If safe to do so, shut off any nearby ignition sources.
-
Contact your institution's emergency EHS number or local emergency services. Do not attempt to clean it up yourself.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[4] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (use a pocket mask with a one-way valve) and call for immediate medical assistance.[4][6]
-
Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Call a poison control center or seek immediate medical attention.[4]
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 2-(Cyclohexyloxy)acetonitrile waste.
Caption: Workflow for the safe disposal of 2-(Cyclohexyloxy)acetonitrile.
References
-
Acetonitrile - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
CYANIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
Standard Operating Procedure for Using Cyanides. University of Washington Environmental Health & Safety.[Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.[Link]
-
Hydrogen Cyanide - Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
EPA-Approved New York Hazardous Waste Regulatory Requirements. Regulations.gov.[Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.[Link]
-
SODIUM CYANIDE HAZARD SUMMARY. New Jersey Department of Health.[Link]
-
Diking requirements for cyanide electroplating baths. Occupational Safety and Health Administration (OSHA).[Link]
-
Nitriles Waste Compatibility. CP Lab Safety.[Link]
-
Acetonitrile; Community Right-to-Know Toxic Chemical Release Reporting. Federal Register.[Link]
-
Disposal of Chemical Waste. University of St Andrews Safety Office.[Link]
-
Chemical Waste Disposal Guidelines. Emory University.[Link]
-
Chemical waste | Hazardous Waste Management. McGill University.[Link]
-
Acetonitrile Material Safety Data Sheet (MSDS). (2011). Charles River.[Link]
-
Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.[Link]
-
Chemical Waste Management Guide. Technion - Israel Institute of Technology.[Link]
-
Safety Data Sheet: acetonitrile. Chemos GmbH & Co. KG.[Link]
Sources
- 1. liverpool.ac.uk [liverpool.ac.uk]
- 2. sesha.org [sesha.org]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. chemos.de [chemos.de]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. nj.gov [nj.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. wku.edu [wku.edu]
- 11. criver.com [criver.com]
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- 13. Chemical waste | Hazardous Waste Management - McGill University [mcgill.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
